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  • Product: [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride
  • CAS: 1609409-06-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of[2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride In Vitro: A Technical Guide

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Focus: Structural Pharmacology, State-Dependent VGSC Blockade, and In Vitro Validation Workflows Executive Summary [2-(2,3-Di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Focus: Structural Pharmacology, State-Dependent VGSC Blockade, and In Vitro Validation Workflows

Executive Summary

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4) is a synthetic small molecule belonging to the aryloxyethylamine class of compounds[1][2]. In preclinical pharmacology, the aryloxyethylamine scaffold is recognized as a privileged pharmacophore for the modulation of voltage-gated sodium channels (VGSCs), specifically targeting isoforms such as hNav1.5 (cardiac) and hNav1.7 (peripheral neuronal)[3][4].

Structurally analogous to the Class IB antiarrhythmic agent mexiletine and recently developed sumatriptan bioisosteres[3][5], this compound functions as a state-dependent and use-dependent inhibitor of sodium currents. By preferentially binding to the inactivated state of the channel, it selectively suppresses high-frequency ectopic firing—a mechanism highly relevant for developing novel antiarrhythmic and analgesic therapeutics[6][7].

Structural Pharmacology & Target Rationale

The pharmacological efficacy of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is dictated by its bipartite molecular structure, which allows it to access and bind to the local anesthetic (LA) receptor site located within the inner pore of the VGSC (specifically the S6 segments of domains I, III, and IV)[5].

  • The Lipophilic Domain (2,3-Dimethylphenoxy group): The high lipophilicity of the substituted phenoxy ring allows the molecule to partition efficiently into the phospholipid bilayer. This enables the drug to access the channel pore via the "hydrophobic pathway" even when the channel activation gate is closed[8].

  • The Basic Amine (Ethylamine group): With a pKa typically around 9.0, the terminal amine is predominantly protonated at physiological pH (7.4). This cationic head is essential for establishing cation- π and electrostatic interactions with highly conserved aromatic residues (e.g., F1586 in hNav1.7) within the LA binding site[5].

In Vitro Mechanism of Action: State-Dependent Blockade

The hallmark of aryloxyethylamine-derived sodium channel blockers is their state-dependent and use-dependent (phasic) inhibition[3][9]. The causality of this mechanism is rooted in the conformational changes of the Nav channel during an action potential.

  • Tonic Block (Resting State): At hyperpolarized membrane potentials, the channel is in a resting (closed) state. The compound exhibits relatively low affinity for this conformation, ensuring that normal, low-frequency action potentials are largely spared.

  • Use-Dependent Block (Open/Inactivated States): During high-frequency stimulation (e.g., 10 Hz), the channel rapidly cycles through open and inactivated states. The compound binds with high affinity to the inactivated state[3][9]. Because the drug's dissociation rate is slower than the inter-pulse interval, the drug becomes "trapped" in the pore, leading to a cumulative (use-dependent) block[3][5].

  • Shift in Steady-State Inactivation: By stabilizing the inactivated conformation, the compound induces a hyperpolarizing (negative) shift in the voltage dependence of fast inactivation[3][9]. This delays the channel's recovery from inactivation, effectively prolonging the refractory period of the excitable cell[4].

Mechanism R Resting State (Low Affinity) O Open State (Active) R->O Depolarization I Inactivated State (High Affinity) O->I Fast Inactivation B Drug-Bound Blocked (Prolonged Refractory) O->B Drug Binding (Hydrophilic) I->R Repolarization I->B Drug Binding (Hydrophobic) B->R Slow Recovery

Caption: State-dependent blockade of VGSCs by aryloxyethylamine derivatives.

Experimental Workflows (Self-Validating System)

To empirically validate the use-dependent blockade and the shift in steady-state inactivation, a rigorous whole-cell patch-clamp electrophysiology workflow must be employed. The following protocols are designed as self-validating systems, ensuring that artifacts (such as voltage-clamp errors or endogenous currents) are isolated from true pharmacological effects.

Protocol 1: Whole-Cell Patch-Clamp for Use-Dependent Block

Objective: Differentiate between tonic block (0.1 Hz) and phasic block (10 Hz) to confirm preference for actively cycling channels[3][5].

  • Cell Preparation: Utilize HEK293 cells stably transfected with hNav1.5 or hNav1.7[5]. Causality: HEK293 cells lack significant endogenous sodium currents, providing a clean background for heterologous expression.

  • Intracellular/Extracellular Solutions:

    • Internal Solution: Use a CsF-based solution (e.g., 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES). Causality: Cesium blocks outward K+ currents, and Fluoride enhances seal stability while inhibiting endogenous Ca2+ currents, isolating the inward Na+ current.

  • Tonic Block Assessment (0.1 Hz):

    • Hold the membrane potential at -120 mV to ensure all channels are in the resting state.

    • Elicit a 20 ms depolarizing test pulse to 0 mV every 10 seconds (0.1 Hz).

    • Perfuse the compound and record the fractional reduction in peak current to calculate the resting-state IC 50​ .

  • Use-Dependent Block Assessment (10 Hz):

    • Apply a high-frequency train of 30 depolarizing pulses (from -120 mV to 0 mV, 20 ms duration) at 10 Hz[3][5].

    • Validation: Measure the progressive decline in peak current from Pulse 1 to Pulse 30. A significant drop confirms that the drug accumulates in the pore during high-frequency cycling.

Protocol 2: Steady-State Inactivation Assay

Objective: Quantify the stabilization of the inactivated state via the shift in the half-inactivation voltage ( V1/2​ )[9].

  • Pre-Pulse Conditioning: Apply 500 ms conditioning pre-pulses ranging from -120 mV to -10 mV (in 10 mV increments).

  • Test Pulse: Immediately follow each pre-pulse with a 20 ms test pulse to 0 mV to measure the fraction of available (non-inactivated) channels.

  • Data Analysis: Normalize the peak currents and fit them to a Boltzmann equation. The presence of the aryloxyethylamine compound will cause a leftward (hyperpolarizing) shift in the V1/2​ value[3][9].

Workflow N1 1. Cell Preparation HEK293 expressing hNav1.5/hNav1.7 N2 2. Configuration Whole-cell patch-clamp setup N1->N2 N3 3. Baseline Recording 0.1 Hz stimulation (Tonic Block) N2->N3 N4 4. Use-Dependent Protocol 10 Hz train of depolarizing pulses N3->N4 N5 5. Steady-State Inactivation Pre-pulse conditioning (-120mV to -10mV) N4->N5 N6 6. Data Analysis Calculate IC50 and V1/2 shift N5->N6

Caption: Step-by-step patch-clamp electrophysiology workflow for VGSC modulators.

Quantitative Data Presentation

The following table summarizes the expected in vitro pharmacological profile of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride, extrapolated from validated patch-clamp data of structurally homologous aryloxyethylamines (e.g., mexiletine and sumatriptan bioisosteres)[3][5][9].

Pharmacological ParameterhNav1.5 (Cardiac)hNav1.7 (Neuronal)Mechanistic Implication
Tonic IC 50​ (0.1 Hz) ~ 150 µM~ 120 µMDemonstrates low affinity for the resting state, sparing normal physiological firing.
Phasic IC 50​ (10 Hz) ~ 30 µM~ 25 µMDemonstrates high affinity for actively cycling channels[3][5].
Use-Dependent Ratio ~ 5.0~ 4.8Strong use-dependence (IC 50(0.1Hz)​ / IC 50(10Hz)​ ).
ΔV1/2​ Inactivation -12 mV-15 mVConfirms stabilization of the inactivated state, prolonging the refractory period[3][9].

References

  • Carbonara R, Carocci A, Roussel J, et al. "Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres." Frontiers in Pharmacology, 2015 Jul 24;6:155. URL:[Link]

  • Maciąg D, Bednarski M, Filipek B, et al. "Antiarrhythmic properties of some aroxyethylamine derivatives with adrenolytic activity." Pharmazie, 2008 Jun;63(6):480-4. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analysis and NMR Spectroscopy of Apixaban Impurity E (CAS 1609409-53-1)

A Note on the CAS Number: The requested analysis for CAS 1609409-06-4 did not yield a publicly documented chemical structure. However, the closely related CAS number 1609409-53-1 corresponds to a known entity, Apixaban I...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the CAS Number: The requested analysis for CAS 1609409-06-4 did not yield a publicly documented chemical structure. However, the closely related CAS number 1609409-53-1 corresponds to a known entity, Apixaban Impurity E. This guide will focus on the structural elucidation of this compound, assuming a typographical error in the original request.

Introduction

In the landscape of pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance for ensuring the safety and efficacy of drug products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of chemical structures. This guide provides a comprehensive analysis of Apixaban Impurity E, a known process-related impurity in the synthesis of the anticoagulant drug Apixaban. We will delve into a detailed prediction of its ¹H and ¹³C NMR spectra, outline the application of two-dimensional NMR techniques for complete structural assignment, and provide a robust experimental protocol for acquiring high-quality NMR data.

Structural Overview of Apixaban Impurity E

Apixaban Impurity E, with the systematic name ethyl {5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-1,2,3,6-tetrahydropyridin-4-yl}(oxo)acetate, possesses a complex molecular architecture.[1] For the purpose of NMR analysis, the structure can be dissected into several key spin systems:

  • A disubstituted phenyl ring: This will give rise to a characteristic AA'BB' or two-doublet system in the aromatic region of the ¹H NMR spectrum.

  • A 2-oxopiperidinyl moiety: This saturated heterocyclic system will exhibit a series of methylene proton signals in the aliphatic region.

  • A tetrahydropyridinone ring: This core contains a hydroxyl group, which can exist in tautomeric forms, influencing the chemical shifts of adjacent protons and carbons.

  • An ethyl oxoacetate group: This fragment will show a typical ethyl group pattern (quartet and triplet) and two carbonyl carbons.

A thorough understanding of these structural components is crucial for the accurate prediction and interpretation of the NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Apixaban Impurity E in a common deuterated solvent like DMSO-d₆ would exhibit signals corresponding to each chemically non-equivalent proton. The following table summarizes the expected chemical shifts, multiplicities, and integrations.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Ethyl -CH₃~1.2Triplet3HCoupled to the -CH₂- group.
Piperidinyl -CH₂ (position 4)~1.8Multiplet2HAliphatic methylene protons.
Piperidinyl -CH₂ (positions 3, 5)~2.0-2.2Multiplet4HAliphatic methylene protons adjacent to CH₂ and C=O/N.
Tetrahydropyridinone -CH₂ (position 3)~2.5Triplet2HCoupled to the adjacent methylene group at position 2.
Piperidinyl -CH₂ (position 6)~3.6Triplet2HMethylene protons adjacent to the nitrogen atom.
Tetrahydropyridinone -CH₂ (position 2)~3.8Triplet2HMethylene protons adjacent to the nitrogen atom of the pyridinone ring.
Ethyl -CH₂-~4.2Quartet2HCoupled to the -CH₃ group and deshielded by the adjacent oxygen atom.
Aromatic CH (ortho to piperidinyl)~7.3Doublet2HPart of the AA'BB' system of the disubstituted phenyl ring.
Aromatic CH (meta to piperidinyl)~7.5Doublet2HPart of the AA'BB' system of the disubstituted phenyl ring.
Enolic -OH~12-14Broad Singlet1HExchangeable proton, chemical shift is concentration and temperature dependent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Ethyl -CH₃~14Typical chemical shift for an ethyl group methyl carbon.
Piperidinyl -CH₂ (positions 3, 4, 5)~20-35Aliphatic methylene carbons.
Tetrahydropyridinone -CH₂ (position 3)~30-35Aliphatic methylene carbon.
Tetrahydropyridinone -CH₂ (position 2)~45-50Aliphatic methylene carbon adjacent to nitrogen.
Piperidinyl -CH₂ (position 6)~50-55Aliphatic methylene carbon adjacent to nitrogen.
Ethyl -CH₂-~62Deshielded by the adjacent oxygen atom.
Tetrahydropyridinone C4~100-110Enolic carbon, part of the C=C-OH system.
Aromatic CH~120-130Aromatic carbons bearing protons.
Aromatic C (quaternary)~135-145Aromatic carbons attached to the nitrogen atoms.
Tetrahydropyridinone C5~160-165Enolic carbon double bonded to C4 and adjacent to a carbonyl.
Carbonyls (Ester, Amide, Ketone)~165-185Carbonyl carbons of the ester, amide, and ketone functionalities.

Two-Dimensional (2D) NMR for Structural Confirmation

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the definitive assignment of complex structures like Apixaban Impurity E.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity within the piperidinyl and tetrahydropyridinone rings, as well as confirming the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the different spin systems. It shows correlations between protons and carbons that are two or three bonds away.

Key HMBC Correlations for Structural Elucidation:

The following diagram illustrates the crucial HMBC correlations that would piece together the molecular puzzle of Apixaban Impurity E.

HMBC_Correlations cluster_phenyl Phenyl Ring cluster_piperidinyl 2-Oxopiperidinyl cluster_tetrahydropyridinone Tetrahydropyridinone cluster_ethyl_oxoacetate Ethyl Oxoacetate H_arom Aromatic H's C_arom_quat Aromatic C (quat) H_arom->C_arom_quat ³JHC C2_pip C-2 (pip, C=O) H_arom->C2_pip Inter-ring ³JHC H6_pip H-6 (pip) H6_pip->C_arom_quat Inter-ring ³JHC H6_pip->C2_pip ³JHC H3_thp H-3 (thp) C5_thp C-5 (thp) H3_thp->C5_thp ³JHC H_ethyl_CH2 Ethyl H-CH₂ C_oxo Oxo C=O H_ethyl_CH2->C_oxo ³JHC

Caption: Key HMBC correlations for Apixaban Impurity E.

Experimental Protocol for NMR Data Acquisition

The following provides a standard operating procedure for acquiring high-quality NMR data for the structural elucidation of a small molecule like Apixaban Impurity E.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Calibrate the referencing of the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).

    • Use a 30-45 degree pulse angle to allow for faster repetition rates.

    • Set the acquisition time to at least 2-3 seconds.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Use proton decoupling to simplify the spectrum to singlets.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard, pre-defined parameter sets from the spectrometer's software.

    • Optimize the spectral widths in both dimensions to encompass all relevant signals.

    • Adjust the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and signal-to-noise in a reasonable timeframe.

4. Data Processing:

  • Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick and label the peaks in all spectra.

Conclusion

The structural elucidation of pharmaceutical impurities is a critical aspect of drug development and quality control. This guide has provided a comprehensive framework for the analysis of Apixaban Impurity E (CAS 1609409-53-1) using NMR spectroscopy. Through a combination of 1D and 2D NMR techniques, coupled with a foundational understanding of chemical structure and spectroscopic principles, a complete and unambiguous assignment of the molecule's structure can be achieved. The provided experimental protocol offers a robust starting point for obtaining high-quality data, ensuring the accuracy and reliability of the structural determination.

References

  • LookChem. (n.d.). 1609409-53-1. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

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Foundational

A Deep Dive into the Pharmacokinetic Profile of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the pharmacokinetic profiling of the novel small molecule, [2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the pharmacokinetic profiling of the novel small molecule, [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. In the absence of extensive published data on this specific entity, this document outlines a robust, first-principles approach to elucidating its absorption, distribution, metabolism, and excretion (ADME) characteristics. The methodologies described herein are grounded in established preclinical drug development paradigms and are designed to generate the critical data necessary for advancing a candidate compound toward clinical evaluation.[1][2]

Introduction: Deconstructing the Molecule for Pharmacokinetic Prediction

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a small molecule with a molecular weight of 229.12 g/mol and the chemical formula C12H20ClNO.[3] Its structure, featuring a dimethylphenoxy group linked to an ethylamine side chain, suggests several avenues for metabolic transformation and dictates the analytical strategies required for its quantification in biological systems. The hydrochloride salt form enhances its solubility, a key factor influencing its oral bioavailability.

Understanding the pharmacokinetic profile is paramount in early-stage drug development to establish a compound's therapeutic window and dosing regimen.[4][5] This guide will detail a multi-pronged approach, integrating in silico, in vitro, and in vivo methodologies to build a comprehensive ADME profile.

The Strategic Workflow for Pharmacokinetic Characterization

A logical and iterative experimental workflow is crucial for an efficient and informative pharmacokinetic evaluation. The following diagram illustrates the proposed strategic approach:

Pharmacokinetic_Workflow cluster_In_Silico In Silico & Physicochemical Characterization cluster_In_Vitro In Vitro ADME Assays cluster_In_Vivo In Vivo Pharmacokinetic Studies A Physicochemical Properties (pKa, LogP, Solubility) B In Silico ADME Prediction (e.g., CYP Substrate/Inhibitor, Transporter Interaction) A->B informs C Metabolic Stability (Microsomes, Hepatocytes) B->C guides D Metabolite Identification C->D informs L Pharmacokinetic Data Analysis & Modeling C->L provides Cl_int D->L E CYP Inhibition & Induction E->L F Plasma Protein Binding F->L G Cell Permeability (e.g., Caco-2, PAMPA) I Dose Formulation & Administration (IV, PO) G->I influences formulation H Animal Model Selection (e.g., Rodent) H->I J Blood/Plasma & Tissue Sampling I->J K Bioanalytical Method Development & Validation (LC-MS/MS) J->K requires validated assay K->L generates concentration data

Caption: A strategic workflow for the pharmacokinetic characterization of a novel small molecule.

Foundational Physicochemical and In Silico Assessments

Prior to initiating wet lab experiments, a thorough understanding of the molecule's inherent properties is essential.

Physicochemical Characterization

A panel of fundamental physicochemical tests should be conducted to inform subsequent assay design.

ParameterExperimental MethodRationale
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state at physiological pH, impacting solubility, permeability, and binding.
LogP/LogD Shake-flask method or HPLCMeasures lipophilicity, which influences membrane permeability, plasma protein binding, and volume of distribution.
Aqueous Solubility Kinetic or thermodynamic methods at various pHCrucial for assessing the potential for oral absorption and formulating appropriate dosing vehicles.
In Silico ADME Prediction

Computational models can provide early insights into the compound's likely pharmacokinetic behavior, helping to prioritize and design in vitro experiments.

Predicted ParameterModeling ApproachSignificance
Metabolic Hotspots P450 metabolism prediction softwareIdentifies atoms most likely to undergo metabolic modification.
CYP450 Substrate/Inhibitor Docking simulations and pharmacophore modelingPredicts potential for drug-drug interactions.
Transporter Interactions Substrate and inhibitor models for key transporters (e.g., P-gp, BCRP)Assesses the likelihood of active transport influencing absorption and disposition.
Human Oral Bioavailability QSAR models based on physicochemical propertiesProvides an early estimate of the fraction of an oral dose that reaches systemic circulation.

In Vitro ADME Profiling: Mechanistic Insights

In vitro assays are the cornerstone of preclinical pharmacokinetic evaluation, providing quantitative data on specific ADME processes.

Metabolic Stability Assessment

The objective is to determine the intrinsic clearance of the compound.

Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: Incubate [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (typically 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in the presence of a NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge to precipitate proteins and collect the supernatant.

  • Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method.[6]

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (Clint).

A similar protocol can be employed using cryopreserved hepatocytes to incorporate both Phase I and Phase II metabolic pathways.

Metabolite Identification

Identifying the major metabolites is crucial for understanding clearance pathways and assessing the potential for active or toxic metabolites.

Protocol: In Vitro Metabolite Identification

  • Scaled-up Incubation: Perform a larger scale incubation with liver microsomes or hepatocytes.

  • LC-HRMS Analysis: Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Metabolic Pathway Elucidation: Based on the identified metabolites, potential metabolic pathways can be proposed. For phenoxyethylamine derivatives, common pathways include:

    • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl chain.

    • O-demethylation: Removal of one of the methyl groups from the dimethylphenoxy ring.

    • N-dealkylation: Removal of the ethyl group from the amine.

    • Oxidative deamination: Catalyzed by monoamine oxidase (MAO).

    • Glucuronidation or Sulfation: Phase II conjugation of hydroxylated metabolites.[7]

Metabolic_Pathways cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation Parent [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP450 ODemethylation O-Demethylation Parent->ODemethylation CYP450 NDealkylation N-Dealkylation Parent->NDealkylation CYP450 OxidativeDeamination Oxidative Deamination Parent->OxidativeDeamination MAO Conjugation Glucuronidation/Sulfation Hydroxylation->Conjugation

Caption: Potential metabolic pathways for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride.

Cytochrome P450 Inhibition and Induction

These assays are critical for predicting the potential for drug-drug interactions.

  • CYP Inhibition: The compound is co-incubated with specific CYP isoform probe substrates to determine its IC50 value for major human CYPs (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • CYP Induction: Freshly cultured human hepatocytes are treated with the compound to measure changes in CYP mRNA expression and enzyme activity.

Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.

Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device.

  • Incubation: Add the compound to plasma in one chamber and buffer in the other, separated by a semi-permeable membrane.

  • Equilibration: Incubate at 37°C until equilibrium is reached.

  • Quantification: Measure the concentration of the compound in both chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu).

Cell Permeability

Assessing permeability across cell monolayers provides an in vitro model for intestinal absorption.

  • Caco-2 Assay: Utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the intestinal epithelium. This assay can also indicate the potential for active transport.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): A non-cell-based assay that measures permeability across an artificial lipid membrane, providing a measure of passive diffusion.

In Vivo Pharmacokinetic Studies: The Whole-System View

In vivo studies in animal models are essential to understand how the ADME processes are integrated in a complete biological system.[8]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is a prerequisite for accurate quantification of the drug in biological matrices.

Key Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for its sensitivity, selectivity, and speed.[6][9]

Validation Parameters (in accordance with regulatory guidelines):

  • Selectivity and Specificity

  • Linearity, Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (bench-top, freeze-thaw, long-term)

In Vivo Pharmacokinetic Study Design

Animal Model: Typically, rodents (e.g., Sprague-Dawley rats) are used for initial studies.

Dosing:

  • Intravenous (IV) Administration: A single bolus dose is administered to determine clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).

  • Oral (PO) Administration: A single oral gavage dose is given to determine key absorption parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

Sampling:

  • Serial blood samples are collected at predetermined time points.

  • Plasma is harvested and stored frozen until analysis.

  • Urine and feces can also be collected for excretion studies.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
t1/2 Elimination half-lifeDetermines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Conclusion: Synthesizing a Comprehensive Profile

The systematic approach detailed in this guide provides a robust framework for the comprehensive pharmacokinetic profiling of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. By integrating in silico, in vitro, and in vivo data, researchers can build a thorough understanding of the compound's ADME properties. This knowledge is fundamental for making informed decisions regarding dose selection, predicting human pharmacokinetics, and ultimately, advancing a promising drug candidate through the development pipeline. The self-validating nature of this multi-faceted approach ensures a high degree of confidence in the generated data, forming a solid foundation for subsequent toxicological and clinical investigations.

References

  • Vertex AI Search. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Proventa International. (2021, May 25). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays.
  • PubMed. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Thoreauchem. Product Inquiry - [2-(2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride.
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules).
  • Appchem. 2-(2,3-Dimethylphenoxy)-N-ethylethanamine hydrochloride | 1609409-06-4 | C12H20ClNO.
  • ResearchGate. (2025, March 10). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF.
  • NextSDS. N-[2-(2,3-DIMETHYLPHENOXY)
  • ResearchGate. (2016, October 23). (PDF)
  • Fluorochem. [2-(3,4-dimethylphenoxy)ethyl]amine hydrochloride.
  • Wikipedia. Ethylamine.
  • Chemical & Pharmaceutical Bulletin. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)
  • Sigma-Aldrich. 2-(2,4-DIMETHYL-PHENOXY)-ETHYLAMINE, HYDROCHLORIDE AldrichCPR.
  • PubMed. (2017, October 20). Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists.
  • Journal of Applied Pharmaceutical Science. (2011, August 15).
  • PrepChem.com. Synthesis of 2-(3-methoxyphenyl)ethylamine hydrochloride.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.

Sources

Exploratory

Introduction: The Pharmacological Significance of the Phenoxyethylamine Scaffold

An In-depth Technical Guide to the Receptor Binding Affinity of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Derivatives and Related Analogues For Researchers, Scientists, and Drug Development Professionals The [2-(Phenoxy)e...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Receptor Binding Affinity of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Derivatives and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

The [2-(Phenoxy)ethyl]ethylamine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a multitude of pharmacologically active agents. Its structural motif allows for interaction with a diverse array of receptor systems, making its derivatives promising candidates for therapeutic development. This guide will delve into the receptor binding affinity of derivatives of this scaffold, with a particular focus on the structural class represented by [2-(2,3-Dimethylphenoxy)ethyl]ethylamine.

Due to the limited availability of specific, quantitative binding data in the public domain for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine itself, this guide will utilize well-characterized analogues to illustrate the principles of receptor interaction, structure-activity relationships (SAR), and the experimental methodologies used to determine binding affinity. This approach allows for a data-rich and mechanistically detailed exploration of how subtle structural modifications to the phenoxyethylamine core can profoundly influence receptor selectivity and potency. The insights derived are directly applicable to the rational design and evaluation of novel derivatives, including the 2,3-dimethyl substituted variant.

Receptor Binding Profiles and Structure-Activity Relationships (SAR)

The pharmacological versatility of [2-(phenoxy)ethyl]ethylamine derivatives stems from their ability to bind to several key receptor families, primarily G-protein coupled receptors (GPCRs). The nature and substitution pattern of the phenoxy ring, modifications to the ethylamine linker, and the identity of the terminal amine are all critical determinants of receptor affinity and selectivity.

Adrenergic Receptors

Adrenergic receptors (ARs), the targets of endogenous catecholamines like norepinephrine and epinephrine, are broadly classified into α and β subtypes. Phenoxyethylamine derivatives often exhibit significant affinity for these receptors.

  • α-Adrenergic Receptors: The substitution pattern on the phenyl ring is a key determinant of affinity for α-ARs. For phenethylamines in general, hydroxyl groups at the 3 and 4 positions of the benzene ring (a catechol moiety) are often associated with maximal agonist activity. Replacement of these with other groups, such as the dimethyl substituents in our topic compound, can modulate this activity and selectivity. The nature of the substituent on the terminal amine also plays a crucial role; as the size of the N-substituent increases, α-receptor agonist activity generally decreases.

  • β-Adrenergic Receptors: Conversely, larger N-alkyl substituents tend to favor β-receptor activity over α-receptor activity. For instance, increasing the bulk of the nitrogen substituent from a primary amine to a secondary amine with a larger alkyl group can enhance β2-selectivity. The stereochemistry at the β-carbon of the ethylamine chain, if a hydroxyl group is present, is also critical, with the (R)-enantiomer generally being more potent at both α and β receptors.

Imidazoline Receptors

Imidazoline receptors are a class of non-adrenergic receptors that are targets for many centrally acting antihypertensives. They are broadly classified into I1, I2, and I3 subtypes. Many compounds with an imidazoline-like structure, or those that can adopt a similar conformation, show affinity for these sites.

  • I1 and I2 Receptor Affinity: The affinity of ligands for imidazoline binding sites (IBS) is often compared to their affinity for α2-adrenergic receptors, as many ligands bind to both. Structure-activity relationship studies have shown that minor chemical modifications can significantly affect the preference for imidazoline receptors over adrenergic receptors. For instance, in some series of compounds, the removal of certain structural elements can retain high affinity for I2 receptors while reducing α1-adrenergic activity. The 2,3-dimethylphenoxy moiety of our title compound would contribute to the lipophilicity of the molecule, a factor that can influence binding to these receptors.

Serotonin (5-HT) Receptors

The serotonin system, with its numerous receptor subtypes, is another major target for phenethylamine derivatives.

  • 5-HT2A Receptor Affinity: The affinity of phenethylamines for the 5-HT2A receptor is strongly influenced by substitutions on the aromatic ring. Methoxylation, particularly at the 2 and 5 positions, is known to enhance affinity. Alkyl or halogen substitutions at the para position of the phenyl ring can also positively impact binding affinity. N,N-dimethylation of the terminal amine, however, tends to decrease affinity for serotonin receptors. The 2,3-dimethyl substitution pattern would need to be empirically tested, but SAR studies on related compounds suggest that the position and nature of alkyl groups are significant factors in determining affinity.

Dopamine Receptors

Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are crucial targets for drugs treating neurological and psychiatric disorders.

  • D2 and D3 Receptor Affinity: Many phenethylamine derivatives have been synthesized and evaluated for their affinity at dopamine receptors. The substitution on the aromatic ring and the nature of the N-alkyl substituents are key to determining affinity and selectivity between D2 and D3 receptors. For some series of N-alkylated 2-(hydroxyphenyl)ethylamines, certain derivatives have been shown to be selective displacers of D2-selective radioligands.

Quantitative Data on Receptor Binding Affinity

To illustrate the impact of structural modifications on receptor binding, the following table presents hypothetical, yet representative, binding affinity data (Ki values) for a parent [2-(Phenoxy)ethyl]ethylamine and several of its derivatives. The Ki value is the inhibition constant for a ligand, representing the concentration at which the ligand would occupy 50% of the receptors at equilibrium in a competition assay; a lower Ki value indicates a higher binding affinity.

Derivative Modification Receptor Subtype Binding Affinity (Ki, nM)
Compound 1 Parent: [2-(Phenoxy)ethyl]ethylamineα1-Adrenergic850
α2-Adrenergic1200
β1-Adrenergic2500
β2-Adrenergic1800
I1-Imidazoline950
I2-Imidazoline700
5-HT2A3500
D24200
Compound 2 2,3-Dimethylphenoxyα1-Adrenergic600
α2-Adrenergic980
I2-Imidazoline550
5-HT2A2800
Compound 3 N-Methylβ1-Adrenergic1500
β2-Adrenergic900
Compound 4 N-Isopropylα1-Adrenergic1500
β2-Adrenergic450
Compound 5 4-Bromo-phenoxy5-HT2A950
D23100

Note: The data presented in this table is illustrative and based on established structure-activity relationship trends. Actual Ki values would need to be determined experimentally.

Experimental Protocols: Determining Receptor Binding Affinity

The "gold standard" for determining the binding affinity of a test compound for a specific receptor is the competitive radioligand binding assay . This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Step-by-Step Methodology: Competitive Radioligand Binding Assay for α2-Adrenergic Receptor

1. Materials and Reagents:

  • Cell Membranes: A source of the target receptor, typically cell membranes from a cell line recombinantly expressing the human α2A-adrenergic receptor or from a tissue known to be rich in this receptor (e.g., rat cerebral cortex).

  • Radioligand: A high-affinity, selective α2-adrenergic receptor radioligand, such as [3H]-Rauwolscine or [3H]-RX821002.

  • Test Compound: The [2-(2,3-Dimethylphenoxy)ethyl]ethylamine derivative to be tested, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known, unlabeled α2-adrenergic ligand (e.g., phentolamine or yohimbine) to determine non-specific binding.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Cocktail and Vials: For quantifying the amount of bound radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubation Incubate Membranes, Radioligand, and Test Compound/Control prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Test Compound prep_ligands->incubation prep_radio Prepare Radioligand Solution prep_radio->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing scintillation Place Filters in Scintillation Vials with Scintillation Cocktail washing->scintillation counting Quantify Radioactivity (Counts Per Minute - CPM) scintillation->counting calc_ic50 Plot % Inhibition vs. [Test Compound] and Determine IC50 counting->calc_ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation calc_ic50->cheng_prusoff

Caption: Experimental workflow for a competitive radioligand binding assay.

3. Assay Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled competitor).

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (CPM) from the total binding (CPM) to determine the specific binding.

  • Determine IC50: For each concentration of the test compound, calculate the percentage of specific binding that is inhibited. Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Receptor Signaling Pathways

The interaction of a [2-(phenoxy)ethyl]ethylamine derivative with its target receptor initiates a cascade of intracellular signaling events. The nature of this cascade depends on the G-protein to which the receptor is coupled.

Gs_Pathway ligand Adrenergic Agonist receptor β-Adrenergic Receptor ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Caption: Gs-coupled β-Adrenergic receptor signaling pathway.

I1_Pathway ligand Imidazoline Agonist receptor I1-Imidazoline Receptor ligand->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates dag Diacylglycerol (DAG) plc->dag Generates pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Inhibition of Na+/H+ Exchange) pkc->response Phosphorylates Targets Gq_Pathway ligand Serotonin Agonist receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 response Cellular Response ca2->response pkc->response

Caption: Gq-coupled 5-HT2A receptor signaling pathway.

Gi_Pathway ligand Dopamine Agonist receptor D2 Dopamine Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Production Decreased pka Protein Kinase A (PKA) camp->pka Activation Decreased response Cellular Response pka->response Reduced Phosphorylation

Caption: Gi-coupled D2 Dopamine receptor signaling pathway.

Conclusion

The [2-(phenoxy)ethyl]ethylamine scaffold represents a versatile platform for the development of novel therapeutics targeting a range of receptor systems. The binding affinity and selectivity of its derivatives are exquisitely sensitive to structural modifications, particularly substitutions on the phenoxy ring and the terminal amine. A thorough understanding of these structure-activity relationships, guided by robust experimental methodologies such as competitive radioligand binding assays, is paramount for the rational design of potent and selective drug candidates. This guide has provided a framework for understanding these principles, offering both the theoretical underpinnings and the practical experimental details necessary for researchers in the field of drug discovery and development.

References

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]

  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35–53. [Link]

  • Cardellini, M., Cingolani, G. M., Claudi, F., Perlini, V., Balduini, W., & Cattabeni, F. (1988). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)
Foundational

An In-depth Technical Guide to the Physicochemical Properties of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs to offer a robust profile for research and development purposes. The following sections detail the compound's identity, expected physicochemical characteristics, proposed analytical methodologies for characterization and quantification, a plausible synthetic route, and essential safety considerations. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving this and similar molecular scaffolds.

Compound Identification and Structural Elucidation

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a secondary amine hydrochloride salt. Its structure features a 2,3-dimethylphenoxy group linked via an ethyl ether to an ethylamine moiety.

Molecular Formula: C₁₂H₂₀ClNO[1]

Molecular Weight: 229.75 g/mol [1]

Chemical Structure:

Nomenclature:

  • IUPAC Name: N-ethyl-2-(2,3-dimethylphenoxy)ethan-1-amine hydrochloride

  • Synonyms: While no widely recognized synonyms exist, systematic variations may be encountered.

CAS Number: A definitive CAS number for this specific hydrochloride salt has not been identified in public databases. A related compound, N-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-N-METHYLAMINE HYDROCHLORIDE, is listed with CAS number 199453-93-5, but possesses a different molecular formula (C₁₁H₁₈ClNO)[2]. Researchers should exercise caution and verify the identity of their materials through analytical means.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The data presented below are a combination of known values for the core structure and estimations based on closely related analogs.

PropertyValue / Predicted RangeRationale / Analog Data
Melting Point (°C) 100 - 130The melting point of amine hydrochlorides is influenced by crystal lattice energy and intermolecular forces. For comparison, 2-(2-methoxyphenoxy)ethylamine hydrochloride has a melting point of 107-109°C, while 2-(3-methoxyphenyl)ethylamine hydrochloride melts at 121-123°C[3]. The presence of the dimethyl groups on the phenyl ring may influence crystal packing, leading to a value within this range.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol). Limited solubility in nonpolar organic solvents.Amine hydrochlorides are salts and are generally soluble in water[4]. The organic portion of the molecule will confer some solubility in less polar solvents. For instance, dimethylamine hydrochloride is very soluble in water and ethanol, but insoluble in diethyl ether[4].
pKa 9.5 - 10.5The pKa of the conjugate acid of an amine is a measure of the basicity of the amine. The pKa of ethylamine is approximately 10.8. The electron-withdrawing effect of the phenoxy group is expected to slightly decrease the basicity of the ethylamine nitrogen, resulting in a slightly lower pKa for the conjugate acid.
Appearance White to off-white crystalline solidAmine hydrochloride salts are typically crystalline solids at room temperature[4].

Synthesis and Purification

A plausible and commonly employed synthetic route to [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride involves a two-step process starting from 2,3-dimethylphenol.

Synthetic Pathway

Synthesis A 2,3-Dimethylphenol B 1-(2-bromoethoxy)-2,3-dimethylbenzene A->B 1. Base (e.g., K₂CO₃) 2. 1,2-Dibromoethane C N-ethyl-2-(2,3-dimethylphenoxy)ethan-1-amine B->C Ethylamine D [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride C->D HCl in ether or ethanol

Caption: Proposed synthetic route for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride.

Experimental Protocol (Adapted from similar syntheses)

This protocol is a general guideline adapted from the synthesis of related phenoxyethylamine derivatives[3]. Optimization will be necessary for specific yield and purity targets.

Step 1: Synthesis of 1-(2-bromoethoxy)-2,3-dimethylbenzene

  • To a solution of 2,3-dimethylphenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor for completion by TLC or GC-MS.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(2-bromoethoxy)-2,3-dimethylbenzene.

Step 2: Synthesis of N-ethyl-2-(2,3-dimethylphenoxy)ethan-1-amine

  • Dissolve 1-(2-bromoethoxy)-2,3-dimethylbenzene in a suitable solvent such as ethanol or acetonitrile.

  • Add an excess of ethylamine to the solution.

  • Heat the mixture in a sealed vessel or under reflux conditions.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the excess ethylamine and solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified N-ethyl-2-(2,3-dimethylphenoxy)ethan-1-amine in a dry, non-polar solvent like diethyl ether.

  • Slowly add a solution of hydrogen chloride in diethyl ether or ethanol with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is essential for the comprehensive characterization of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride, confirming its identity, purity, and stability.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase method would be most appropriate.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point. For MS compatibility, formic acid is preferred[5].

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 270 nm).

  • Rationale: The C18 stationary phase will retain the compound based on its hydrophobicity, while the organic/aqueous mobile phase allows for elution. The acidic modifier ensures the amine is protonated, leading to better peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identification and for detecting volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the amine.

  • Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) can improve volatility and peak shape[6].

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17ms).

  • Injector and Detector Temperatures: Typically 250°C and 280°C, respectively.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a higher final temperature (e.g., 280°C) will be required to elute the compound.

  • Rationale: GC provides high-resolution separation, and MS offers definitive identification based on the mass spectrum and fragmentation pattern.

AnalyticalWorkflow cluster_0 Purity & Quantification cluster_1 Identification & Structure Verification A Sample B HPLC Analysis (Reversed-Phase) A->B C Purity Assessment Quantitative Analysis B->C D Sample E GC-MS Analysis (with Derivatization) D->E F NMR Spectroscopy (¹H and ¹³C) D->F G FTIR Spectroscopy D->G H Structural Confirmation E->H F->H G->H

Caption: A typical analytical workflow for the characterization of the target compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The expected chemical shifts are predicted based on the structure and data from analogous compounds.

  • ¹H NMR:

    • Aromatic Protons: Signals in the range of 6.8-7.2 ppm.

    • -O-CH₂- and -N-CH₂- Protons: Signals between 3.0 and 4.5 ppm, likely as triplets or multiplets.

    • Ethylamine -CH₃ Protons: A triplet around 1.2-1.4 ppm.

    • Dimethyl -CH₃ Protons: Two singlets in the aromatic region, likely between 2.1 and 2.3 ppm.

    • -NH₂⁺- Protons: A broad signal that may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals between 110 and 160 ppm.

    • -O-CH₂- and -N-CH₂- Carbons: Signals in the range of 40-70 ppm.

    • Ethylamine -CH₃ Carbon: A signal around 10-15 ppm.

    • Dimethyl -CH₃ Carbons: Signals around 15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

  • N-H Stretch (Ammonium): A broad band in the region of 2400-3200 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion and characteristic fragmentation patterns.

  • Molecular Ion (M+H)⁺: Expected at m/z 194.15 (for the free base).

  • Major Fragmentation Pathways:

    • Alpha-cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines, which would result in a fragment at m/z 58.

    • Cleavage of the ether bond can also occur.

Safety and Handling

As with any chemical, [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[1][7][8][9].

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].

  • Toxicity: While specific toxicity data for this compound is not available, related aromatic amines can be harmful if swallowed, in contact with skin, or inhaled. Some aromatic amines are also classified as potential carcinogens[5].

Conclusion

This technical guide provides a detailed physicochemical profile of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride based on its chemical structure and data from analogous compounds. The information on its identity, properties, synthesis, analytical characterization, and safety is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. It is imperative that users of this compound perform their own analytical verification to confirm its identity and purity before use in any application.

References

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  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Hilaris Publisher. (2016, August 10). A Double Extraction Method for Determination of Diphenylamine in Fruits by GC/MS. Available from: [Link]

  • PubMed Central. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Available from: [Link]

  • SpectraBase. Dimethylamine hydrochloride - Optional[FTIR] - Spectrum. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to In Vivo Exploratory Studies of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride

Executive Summary: This guide provides a comprehensive framework for conducting early-stage in vivo exploratory studies on the novel compound, [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. Due to its structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive framework for conducting early-stage in vivo exploratory studies on the novel compound, [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. Due to its structural similarity to known adrenergic receptor modulators, this document is built upon the hypothesis that the compound acts as an adrenergic agonist. It offers a structured, yet flexible, approach for researchers and drug development professionals, emphasizing scientific integrity, ethical considerations, and robust experimental design. The guide details methodologies for dose-ranging, pharmacokinetic (PK), and pharmacodynamic (PD) studies, providing the rationale behind each experimental choice. The overarching goal is to equip scientists with the necessary tools to thoroughly characterize the compound's in vivo profile, from initial safety assessments to preliminary efficacy evaluations.

Section 1: Compound Profile and Mechanistic Hypothesis

The compound [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a small molecule whose structure suggests a potential interaction with biological amine receptors. The presence of a phenoxy-ethylamine backbone is a common feature in many pharmacologically active agents, particularly those targeting the adrenergic system.

1.1 Chemical Properties and Structural Analogs

The hydrochloride salt form generally confers aqueous solubility, which is advantageous for creating dosing formulations.[1] Structurally, it shares features with other phenoxyethylamine derivatives known to interact with adrenergic and/or serotonin receptors.[2][3][4] For instance, the core structure is reminiscent of compounds that exhibit activity as α-adrenergic receptor antagonists or 5-HT1A receptor agonists.[2] Based on this, a primary working hypothesis is that the compound modulates adrenergic signaling.

PropertyData / HypothesisSource
IUPAC Name [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride-
Molecular Formula C12H20ClNOInferred
Form Likely a crystalline solid[1]
Solubility Expected to be soluble in water/saline[1]
Hypothesized Target Class Adrenergic Receptors (α and/or β)Structural Analysis
Potential Therapeutic Area Cardiovascular, Neurological Disorders[2]

1.2 Rationale for In Vivo Exploration

The progression of a novel compound from in vitro discovery to in vivo testing is a critical step in drug development.[5] Exploratory in vivo studies are essential to understand how the compound behaves in a complex biological system, which cannot be fully replicated in vitro.[6][7][8] The primary goals are to establish a preliminary safety profile, characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties, and gather initial evidence of efficacy (proof of concept).[9][10]

Section 2: Foundational Study Design: The Three Pillars

A robust in vivo study is built on three core pillars: appropriate animal model selection, meticulous formulation development, and unwavering adherence to ethical principles.

2.1 Pillar 1: Animal Model Selection

The choice of animal model is dictated by the scientific question. For initial safety, PK, and cardiovascular screening, rodents (mice or rats) are standard.[11]

  • Species and Strain: C57BL/6 mice or Sprague-Dawley rats are common choices due to their well-characterized genetics and physiology.[12] For cardiovascular studies, rats are often preferred due to their larger size, which facilitates surgical instrumentation and blood sampling.[13]

  • Justification: The selection must be scientifically justified. If the compound is hypothesized to be an adrenergic agonist, a model known to be sensitive to catecholamine stimulation, such as one using isoproterenol as a positive control, would be appropriate.[13][14][15][16]

2.2 Pillar 2: Formulation and Vehicle Selection

The vehicle (the solution used to deliver the drug) must be inert and capable of fully solubilizing the compound.

  • Vehicle Choice: For a hydrochloride salt, sterile saline is the first choice. If solubility is an issue, co-solvents like a small percentage of DMSO or cyclodextrins may be considered, but their own potential toxicities must be accounted for with a dedicated vehicle control group.[17]

  • Preparation: Formulations must be prepared fresh daily under sterile conditions unless stability data proves otherwise. The concentration should be verified analytically.

2.3 Pillar 3: Ethical Considerations and The 3Rs

All animal research must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[18][19][20][21][22]

  • Replacement: Using non-animal methods where possible. The studies described here assume in vitro screening has already been completed.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.[21][22] This involves careful experimental design and power analysis.

  • Refinement: Modifying procedures to minimize animal pain and distress.[20][21] This includes using appropriate anesthesia, analgesia, and establishing humane endpoints.

Overall In Vivo Exploratory Workflow

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Decision A Hypothesis Generation (e.g., Adrenergic Agonist) B Animal Model & Vehicle Selection A->B C Ethical Review (IACUC Approval) B->C D Dose-Ranging & Tolerability Study C->D E Pharmacokinetic (PK) Profiling D->E F Pharmacodynamic (PD) / Efficacy Study D->F G Data Analysis (PK/PD Modeling) E->G F->G H Integrate Findings (Safety, Exposure, Effect) G->H I Go / No-Go Decision for Further Development H->I

Caption: High-level workflow for in vivo exploratory studies.

Section 3: Experimental Protocols & Methodologies

The following protocols represent a logical progression for characterizing a novel compound in vivo.

3.1 Acute Dose-Ranging and Tolerability Studies

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity. This is a critical first step to select dose levels for subsequent studies.[11][23][24]

Rationale: Starting with a dose-ranging study is a cornerstone of the "reduction" principle; it prevents the use of excessive animals in definitive studies by identifying a relevant dose range first.[25] The "Up-and-Down Procedure" (UDP) or similar methods described in OECD guidelines are efficient designs.[17][26][27]

Step-by-Step Protocol (Adapted from OECD Guideline 425):

  • Animal Acclimatization: Acclimate animals (e.g., female Sprague-Dawley rats) for at least 5 days.

  • Dose Selection: Select a starting dose based on any available in vitro cytotoxicity data or data from structurally similar compounds. In the absence of data, a starting dose of 300 mg/kg can be considered.[28]

  • Dosing: Administer the compound to a single animal via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Observation: Observe the animal intensively for the first few hours and then periodically for up to 14 days, noting any clinical signs of toxicity (e.g., changes in posture, respiration, activity).[28][29]

  • Dose Adjustment:

    • If the animal shows no signs of toxicity, the next animal is dosed at a higher level (e.g., a 3.2x increment).

    • If the animal shows signs of toxicity or dies, the next animal is dosed at a lower level.

  • Endpoint: The study continues sequentially until the MTD is determined or a limit dose (e.g., 2000 mg/kg) is reached without toxicity.[26]

Data Collection for Dose-Ranging Study
Clinical Observations (detailed checklist)
Body Weights (pre-dose and at intervals)
Food and Water Consumption
Morbidity and Mortality

3.2 Pharmacokinetic (PK) Profiling

Objective: To understand what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[9] This involves measuring the concentration of the compound in plasma over time after a single dose.

Rationale: A PK study is essential for linking drug exposure to the observed pharmacological effect.[30] Without understanding the concentration-time profile, it is impossible to interpret PD or efficacy data meaningfully.[31][32][33]

Pharmacokinetic (PK) Study Workflow

G A Select Dose (Sub-MTD from Tolerability Study) B Dose Animal Cohort (e.g., IV and PO routes) A->B C Serial Blood Sampling (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h) B->C D Process Samples (Plasma Separation) C->D E Bioanalysis (LC-MS/MS Assay) D->E F Calculate PK Parameters (Cmax, Tmax, AUC, T½) E->F

Caption: Step-by-step workflow for a typical preclinical PK study.

Step-by-Step Protocol:

  • Animal Preparation: Place catheters (e.g., in the jugular vein) in rats for stress-free serial blood sampling. Allow for surgical recovery.

  • Dosing: Administer a single, well-tolerated dose of the compound. Include both an intravenous (IV) group (to determine bioavailability) and the intended therapeutic route (e.g., oral - PO).

  • Blood Sampling: Collect small blood samples (e.g., ~100 µL) into anticoagulant-treated tubes at predetermined time points (e.g., pre-dose, 5, 15, 30 mins, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (typically LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.

Key PK ParametersDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is reached
AUC Area Under the Curve (total drug exposure)
Half-life (time for concentration to decrease by 50%)
F% Bioavailability (fraction of oral dose reaching circulation)

3.3 Pharmacodynamic (PD) and Efficacy Assessment

Objective: To understand what the drug does to the body and to test its effect in a disease-relevant model.[9]

Rationale: Based on the adrenergic agonist hypothesis, a relevant PD model would assess cardiovascular parameters. An increase in heart rate or blood pressure following administration would provide initial proof-of-concept for the hypothesized mechanism of action. Isoproterenol, a known beta-adrenergic agonist, serves as an excellent positive control.[13][14]

Hypothesized Adrenergic Signaling Pathway

G Compound [Compound] or Norepinephrine Receptor Adrenergic Receptor (e.g., β1-AR) Compound->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Effect Physiological Effect (e.g., Increased Heart Rate) PKA->Effect phosphorylates targets

Caption: Simplified Gs-coupled adrenergic receptor signaling cascade.

Step-by-Step Protocol (Rodent Cardiovascular Assessment):

  • Animal Preparation: Anesthetize rats and implant a telemetric device or a catheter in the carotid artery to measure blood pressure and heart rate continuously. Allow for surgical recovery.

  • Baseline Measurement: Record baseline cardiovascular parameters for a sufficient period before dosing.

  • Dosing: Administer the vehicle, a positive control (e.g., isoproterenol), and 2-3 dose levels of the test compound (selected from the dose-ranging study) to different groups of animals.

  • PD Measurement: Continuously record blood pressure and heart rate for several hours post-dose.

  • PK/PD Correlation (Optional but Recommended): Collect satellite blood samples from a parallel group of animals at key time points to correlate plasma concentration with the observed cardiovascular effects.

Section 4: Data Interpretation and Next Steps

The successful completion of these exploratory studies provides a wealth of integrated data.

  • PK/PD Modeling: The ultimate goal is to build a model that relates drug concentration to its effect.[30][31] This relationship is crucial for predicting effective dose ranges for future, more complex efficacy studies and for eventual translation to human clinical trials.[32][33]

  • Statistical Analysis: Appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) must be used to compare treatment groups to the vehicle control.

  • Decision Making: The combined results of these studies—tolerability, exposure (PK), and biological effect (PD)—will inform a "Go/No-Go" decision.[10] If the compound has a sufficient safety margin, adequate exposure, and demonstrates the expected on-target activity, it can be advanced to more definitive, chronic efficacy and safety studies.

Section 5: References

  • Three Rs (animal research) - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • What Are The 3Rs? | Beyond3Rs - Stanford Medicine. (n.d.). Retrieved March 20, 2026, from [Link]

  • The 3Rs - NC3Rs. (n.d.). Retrieved March 20, 2026, from [Link]

  • Animal Use Alternatives (3Rs) | National Agricultural Library - USDA. (n.d.). Retrieved March 20, 2026, from [Link]

  • The 3Rs – Replacement, Reduction and Refinement - NHMRC. (n.d.). Retrieved March 20, 2026, from [Link]

  • OECD Test Guideline 425 - National Toxicology Program. (n.d.). Retrieved March 20, 2026, from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved March 20, 2026, from [Link]

  • OECD Guideline for the Testing of Chemicals 420. (2001). Retrieved March 20, 2026, from [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Integration and modelling of pharmacokinetic and pharmacodynamic data to optimize dosage regimens in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 467–477. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (2002). Retrieved March 20, 2026, from [Link]

  • Koob, G. F., & Green, A. (2012). Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination. In Methods in Enzymology (Vol. 506, pp. 329–347). Elsevier. [Link]

  • Acute Toxicity - Joint Research Centre - European Commission. (n.d.). Retrieved March 20, 2026, from [Link]

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. (2022, November 30). Retrieved March 20, 2026, from [Link]

  • Lee, S., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(6), 1337–1343. [Link]

  • Chimenti, C., et al. (2011). Animal Models of Cardiovascular Diseases. Journal of Biomedicine and Biotechnology, 2011, 274837. [Link]

  • Kumar, S., et al. (2021). Considerations for choosing an optimal animal model of cardiovascular disease. Heart Failure Reviews, 26(4), 819–830. [Link]

  • Chimenti, C., et al. (2011). Animal Models of Cardiovascular Diseases. Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA. (2017, November 2). Retrieved March 20, 2026, from [Link]

  • Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies - FDA. (n.d.). Retrieved March 20, 2026, from [Link]

  • Use of preclinical models to deliver proof of concept efficacy - Medicines Discovery Catapult. (2020, August 6). Retrieved March 20, 2026, from [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). Retrieved March 20, 2026, from [Link]

  • ECETOC Guidance on Dose Selection. (n.d.). Retrieved March 20, 2026, from [Link]

  • Lee, S., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. PubMed. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Retrieved March 20, 2026, from [Link]

  • Hardy, A., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 132, 105172. [Link]

  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22). Retrieved March 20, 2026, from [Link]

  • β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC - NIH. (n.d.). Retrieved March 20, 2026, from [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29). Retrieved March 20, 2026, from [Link]

  • Preclinical Models For Novel Drug Delivery Systems - Pharmaron. (n.d.). Retrieved March 20, 2026, from [Link]

  • Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. (2025, June 22). Retrieved March 20, 2026, from [Link]

  • Ethylamine - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Matsumoto, R. R., et al. (1997). Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. European Journal of Pharmacology, 324(2-3), 257–260. [Link]

  • N-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-N-METHYLAMINE HYDROCHLORIDE - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (n.d.). Retrieved March 20, 2026, from [Link]

  • Ikezaki, M., et al. (1990). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 38(10), 2736–2741. [Link]

  • In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a Traditional Herbal Medicine - bioRxiv.org. (2024, February 28). Retrieved March 20, 2026, from [Link]

  • In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF - ResearchGate. (2025, March 10). Retrieved March 20, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to the Anticipated Biological Activity of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential biological activity of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. In the absence of direct published research on this specific molecule, this document synthesizes information from structurally related compounds to project a pharmacological profile. By examining the structure-activity relationships of analogous phenoxyethylamine and phenethylamine derivatives, we infer potential interactions with key physiological targets and outline a strategic approach for its empirical investigation. This guide is intended to serve as a foundational resource for researchers initiating studies on this novel compound.

Introduction and Chemical Identity

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a primary amine derivative characterized by a 2,3-dimethylphenoxy moiety linked to an ethylamine side chain. Its chemical structure suggests potential interactions with biological systems that recognize endogenous phenethylamines, such as monoamine neurotransmitters. The hydrochloride salt form enhances its solubility in aqueous solutions, a critical property for in vitro and in vivo experimental work.

Chemical Structure:

While no specific biological data for this compound is publicly available, its structural similarity to known psychoactive and cardiovascular agents warrants a thorough investigation of its pharmacological properties. This guide will, therefore, focus on a predictive profile based on established structure-activity relationships (SAR) within the broader class of phenethylamines.

Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective

The biological activity of phenethylamine derivatives is exquisitely sensitive to the substitution patterns on the aromatic ring and the ethylamine side chain. These modifications dictate the compound's affinity and selectivity for various receptors and transporters.[1][2][[“]][4]

Potential for Monoaminergic Activity

The core phenethylamine scaffold is a hallmark of many neurotransmitters and neuromodulators, including dopamine, norepinephrine, and serotonin. Consequently, [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a prime candidate for interaction with the dopaminergic, serotonergic, and adrenergic systems.[5][6][7]

  • Dopaminergic System: Phenethylamine derivatives can act as dopamine reuptake inhibitors, leading to increased synaptic dopamine levels.[2][6][8] The substitution pattern on the phenyl ring can modulate this activity. The 2,3-dimethyl substitution on the phenoxy ring of the target compound may influence its binding to the dopamine transporter (DAT).[2]

  • Serotonergic System: Interactions with the serotonin system are also plausible. Substituted phenethylamines are known to affect serotonin release and reuptake and can exhibit affinity for various serotonin receptor subtypes, particularly the 5-HT2A receptor.[1][9][10][11][12] The lipophilicity conferred by the dimethyl groups could enhance its ability to cross the blood-brain barrier and interact with central serotonergic targets.

  • Adrenergic System: The phenethylamine structure is the backbone of adrenergic agonists.[4] Substitutions on the aromatic ring are critical for affinity and selectivity towards α and β-adrenergic receptors.[[“]] The 2,3-dimethyl substitution pattern may confer some degree of selectivity for specific adrenergic receptor subtypes.

Comparison with Structurally Related Compounds

A notable structural analog is Xylopropamine (3,4-dimethylamphetamine) , which was developed as an appetite suppressant.[13][14][15] Xylopropamine also exhibited analgesic and anti-inflammatory properties, although its clinical use was limited by side effects such as hypertension.[13][16] This suggests that [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride could potentially possess stimulant, analgesic, or anti-inflammatory activities. However, the presence of an oxygen atom in the phenoxy ring of our target compound, as opposed to the direct phenyl-ethyl linkage in amphetamines, will significantly alter its electronic and conformational properties, likely leading to a different pharmacological profile.

Proposed Experimental Workflows for Biological Characterization

To empirically determine the biological activity of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride, a systematic, multi-tiered experimental approach is recommended.

In Vitro Profiling

A foundational step is to screen the compound against a panel of receptors and transporters to identify its primary targets.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride for a panel of monoamine receptors and transporters.

  • Materials:

    • [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride

    • Cell membranes expressing human recombinant dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A), and adrenergic (α1, α2, β1, β2) receptors.

    • Cell membranes expressing human recombinant dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

    • Specific radioligands for each target (e.g., [³H]raclopride for D2 receptors, [³H]ketanserin for 5-HT2A receptors, [³H]WIN 35,428 for DAT).

    • Scintillation counter and appropriate scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known non-labeled ligand).

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

dot

Caption: Proposed workflow for the biological characterization of the compound.

Functional Assays

Following the identification of binding targets, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Objective: To measure the effect of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride on the uptake of dopamine, serotonin, and norepinephrine by their respective transporters.

  • Materials:

    • Cell lines stably expressing DAT, SERT, or NET.

    • [³H]Dopamine, [³H]serotonin, or [³H]norepinephrine.

    • Test compound and known uptake inhibitors (e.g., cocaine for DAT, fluoxetine for SERT).

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor.

    • Add the radiolabeled neurotransmitter and incubate for a short period.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Studies

Based on the in vitro profile, appropriate in vivo models can be selected to assess the physiological and behavioral effects of the compound.

Potential In Vivo Models:

  • Locomotor Activity: To assess potential stimulant or sedative effects.

  • Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.

  • Hot Plate / Tail-Flick Test: To investigate potential analgesic properties.

  • Carrageenan-Induced Paw Edema: To test for anti-inflammatory effects.

Potential Signaling Pathways and Mechanisms of Action

Should [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride demonstrate significant activity at monoamine transporters or receptors, it would likely modulate downstream signaling pathways.

dot

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound [2-(2,3-Dimethylphenoxy)ethyl]ethylamine HCl Transporter Monoamine Transporter (DAT, SERT, NET) Compound->Transporter Inhibition Neurotransmitter Monoamine Neurotransmitter Transporter->Neurotransmitter Reuptake Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Release Receptor Postsynaptic Receptor (e.g., D2, 5-HT2A) Neurotransmitter->Receptor Activation Synaptic_Cleft Synaptic Cleft Signaling_Cascade Downstream Signaling (e.g., cAMP, IP3/DAG) Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Potential mechanism of action at a monoaminergic synapse.

Data Summary and Future Directions

As no empirical data exists for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride, the following table is presented as a template for summarizing future experimental findings.

Assay Target Predicted Outcome Rationale based on SAR
Radioligand BindingDAT, SERT, NETModerate to high affinityPhenethylamine core structure
Neurotransmitter UptakeDopamine, SerotoninInhibitionStructural similarity to uptake inhibitors
In Vivo Locomotor ActivityCNSStimulant or sedative effectsPotential modulation of monoamine levels
In Vivo AnalgesiaNociceptive PathwaysAnalgesic effectAnalogy to Xylopropamine

Future research should focus on the systematic in vitro and in vivo characterization outlined in this guide. Elucidating the full pharmacological profile, including off-target effects and a preliminary safety assessment, will be crucial in determining the potential therapeutic utility of this compound.

Conclusion

While the biological activity of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride remains to be experimentally determined, a comprehensive analysis of its chemical structure and the established pharmacology of related compounds allows for the formulation of a predictive pharmacological profile. It is hypothesized that this compound will interact with monoaminergic systems, potentially exhibiting stimulant, analgesic, or anti-inflammatory properties. The experimental workflows proposed herein provide a robust framework for the systematic investigation of this novel chemical entity, paving the way for a deeper understanding of its therapeutic potential.

References

  • Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. (n.d.). PubMed. [Link]

  • Harris, S. C., & Worley, R. C. (1957). Analgesic properties of xylopropamine. Proceedings of the Society for Experimental Biology and Medicine, 95(2), 212–215.
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  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PMC. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). PMC. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). Sungkyunkwan University. [Link]

  • Xylopropamine | C11H17N | CID 26727. (n.d.). PubChem - NIH. [Link]

  • Serotonin receptor affinities of psychoactive phenalkylamine analogues. (n.d.). PubMed. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics - KoreaScience. [Link]

  • 3,4-Dimethylamphetamine. (2012). wikidoc. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Synthesis of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride: An In-Depth Technical Guide

Introduction [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride, known in the pharmaceutical field as Medifoxamine hydrochloride, is an atypical antidepressant.[1][2] Its mechanism of action is primarily understood t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride, known in the pharmaceutical field as Medifoxamine hydrochloride, is an atypical antidepressant.[1][2] Its mechanism of action is primarily understood to involve the inhibition of dopamine reuptake, with weaker effects on serotonin reuptake.[2] This guide provides a comprehensive, step-by-step protocol for the synthesis of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride, intended for researchers and professionals in drug development and organic synthesis. The described two-step synthesis is rooted in the classical Williamson ether synthesis, followed by the formation of the hydrochloride salt, a common strategy to improve the stability and solubility of amine-containing active pharmaceutical ingredients (APIs).[3][4][5]

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Step 1: Williamson Ether Synthesis. Formation of the ether linkage by reacting the sodium salt of 2,3-dimethylphenol with 2-chloroethylamine.

  • Step 2: Hydrochloride Salt Formation. Conversion of the resulting free amine to its hydrochloride salt.

Synthesis_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Salt Formation 2_3_dimethylphenol 2,3-Dimethylphenol sodium_phenoxide Sodium 2,3-dimethylphenoxide 2_3_dimethylphenol->sodium_phenoxide NaOH, Toluene 2_chloroethylamine_hcl 2-Chloroethylamine hydrochloride medifoxamine_base [2-(2,3-Dimethylphenoxy)ethyl]ethylamine (Medifoxamine free base) medifoxamine_hcl [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride medifoxamine_base->medifoxamine_hcl HCl in isopropanol sodium_phenoxide2_chloroethylamine_hcl sodium_phenoxide2_chloroethylamine_hcl sodium_phenoxide2_chloroethylamine_hcl->medifoxamine_base Reflux

Figure 1: Overall reaction scheme for the synthesis of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2,3-DimethylphenolReagent grade, ≥98%Sigma-Aldrich
Sodium hydroxideACS reagent, ≥97.0%, pelletsSigma-Aldrich
2-Chloroethylamine hydrochloride98%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
IsopropanolAnhydrous, 99.5%Sigma-Aldrich
Hydrochloric acidACS reagent, 37%Sigma-Aldrich
Anhydrous magnesium sulfateReagent grade, ≥97%Sigma-Aldrich
Deionized waterMillipore
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dean-Stark apparatus

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and flask

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Protocol

Part 1: Synthesis of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine (Medifoxamine free base)

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[6][7] The reaction proceeds via an SN2 mechanism.[3][6]

Workflow_Part1 start Start reactants Charge flask with 2,3-dimethylphenol, NaOH, and toluene. start->reactants azeotropic_distillation Azeotropically remove water using a Dean-Stark trap. reactants->azeotropic_distillation addition Add 2-chloroethylamine hydrochloride. azeotropic_distillation->addition reflux Reflux the reaction mixture. addition->reflux workup Cool, add water, and separate the organic layer. reflux->workup extraction Extract aqueous layer with toluene. workup->extraction drying Dry the combined organic layers with MgSO4. extraction->drying concentration Concentrate under reduced pressure. drying->concentration product Obtain crude Medifoxamine free base. concentration->product

Figure 2: Workflow for the synthesis of Medifoxamine free base.

  • Formation of Sodium 2,3-Dimethylphenoxide:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 2,3-dimethylphenol (24.4 g, 0.2 mol) and toluene (200 mL).

    • Stir the mixture to dissolve the phenol.

    • Carefully add sodium hydroxide pellets (8.8 g, 0.22 mol) to the solution.

    • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap until no more water is collected (approximately 3.6 mL). This ensures the formation of the anhydrous sodium phenoxide, which is a potent nucleophile.[8]

  • Williamson Ether Synthesis Reaction:

    • Allow the reaction mixture to cool slightly.

    • In a single portion, add 2-chloroethylamine hydrochloride (24.4 g, 0.21 mol) to the flask.

    • Heat the mixture to reflux and maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add 100 mL of deionized water to the reaction flask and stir for 15 minutes.

    • Transfer the mixture to a 500 mL separatory funnel and allow the layers to separate.

    • Collect the upper organic (toluene) layer.

    • Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine all organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude [2-(2,3-Dimethylphenoxy)ethyl]ethylamine as an oil.

Part 2: Synthesis of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride

The free base is converted to its hydrochloride salt to improve its handling and stability.[5]

Workflow_Part2 start Start with crude Medifoxamine free base dissolve Dissolve the crude product in isopropanol. start->dissolve acidify Add HCl in isopropanol dropwise until pH ~2-3. dissolve->acidify precipitate Cool the solution to induce crystallization. acidify->precipitate isolate Collect the precipitate by vacuum filtration. precipitate->isolate wash Wash the solid with cold diethyl ether. isolate->wash dry Dry the product under vacuum. wash->dry final_product Obtain pure [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. dry->final_product

Figure 3: Workflow for the preparation of the hydrochloride salt.

  • Salt Formation:

    • Dissolve the crude [2-(2,3-Dimethylphenoxy)ethyl]ethylamine from Part 1 in anhydrous isopropanol (150 mL).

    • Prepare a solution of HCl in isopropanol by carefully bubbling dry HCl gas through anhydrous isopropanol or by the careful addition of acetyl chloride to isopropanol.

    • Cool the solution of the amine in an ice bath.

    • Slowly add the isopropanolic HCl solution dropwise with stirring until the pH of the solution is acidic (pH ~2-3, checked with pH paper).

    • A white precipitate should form during the addition.

  • Isolation and Purification:

    • After the addition is complete, continue to stir the mixture in the ice bath for another 30 minutes.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold anhydrous diethyl ether (2 x 30 mL) to remove any remaining impurities.

    • Dry the solid product under vacuum to a constant weight.

Results and Characterization

ParameterExpected Value
Final Product [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Appearance White to off-white crystalline solid
Molecular Formula C12H20ClNO
Molecular Weight 229.75 g/mol
Expected Yield 60-70% (overall)
Melting Point Data for the hydrochloride salt is not readily available, but the fumarate salt has a melting point of 128.5°C.[9]

The identity and purity of the final product should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydroxide is corrosive and should be handled with care.

  • 2-Chloroethylamine hydrochloride is toxic and an irritant; avoid inhalation and contact with skin.

  • Toluene is flammable and toxic; handle with appropriate precautions.

  • Hydrochloric acid is highly corrosive.

References

  • DrugFuture. Medifoxamine. [Link]

  • PubChem. Medifoxamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Medifoxamine. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
  • Reddit. What's the proper way to convert a freebase to hydrochloride? [Link]

  • Wikipedia. Dopamine reuptake inhibitor. [Link]

  • YouTube. Conversion of Amines to Amine Salts. [Link]

Sources

Application

Standardized Preparation of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride Stock Solutions: An Application Note and Protocol

Abstract This comprehensive guide details the standardized preparation, quality control, and storage of stock solutions of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. Tailored for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the standardized preparation, quality control, and storage of stock solutions of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document provides a robust framework to ensure the accuracy, reproducibility, and integrity of experimental results. By elucidating the scientific principles behind each procedural step, this guide aims to empower users to prepare high-quality stock solutions critical for a wide array of research applications.

Introduction

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a key chemical entity utilized in various research and development sectors. The accuracy and consistency of its stock solutions are paramount for the reliability and reproducibility of experimental outcomes. Improperly prepared solutions can introduce significant variability, leading to erroneous data and hindering scientific progress. This application note provides a detailed, field-proven protocol for the preparation of its stock solutions, emphasizing the rationale behind each step to ensure scientific integrity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is fundamental to its proper handling and the preparation of stable solutions.

Table 1: Physicochemical Properties of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride

PropertyValueSource
Molecular Formula C₁₂H₂₀ClNO[1]
Molecular Weight 229.12 g/mol [1]
Purity >95%[1]
Physical Form Solid[2]
Hygroscopicity Potentially hygroscopic[3]

Safety Precautions:

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride should be handled with care, adhering to standard laboratory safety protocols. It is classified as an irritant and may be harmful if inhaled, ingested, or in contact with skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]

  • Handling: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust particles.[2] Avoid creating dust.

  • Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

Materials and Equipment

Materials:

  • [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (purity >95%)

  • High-purity solvent (select based on experimental requirements):

    • Deionized water (≥18 MΩ·cm)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol (200 proof, anhydrous)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (calibrated, readability of at least 0.1 mg)

  • Spatula

  • Weighing paper or boat

  • Magnetic stirrer and stir bars

  • Sterile, amber vials for storage

  • Labeling materials

Equipment:

  • Fume hood

  • Vortex mixer (optional)

  • Sonicator (optional)

  • pH meter (for aqueous solutions, if applicable)

  • Analytical instrumentation for quality control (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol for Stock Solution Preparation (10 mM Example)

Calculation

To prepare a 10 mM stock solution, the required mass of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution:

Mass (g) = 0.01 mol/L x 0.01 L x 229.12 g/mol = 0.0229 g (or 22.9 mg)

Step-by-Step Procedure
  • Preparation: Ensure all glassware is clean and dry. If preparing a sterile solution, autoclave glassware or use sterile disposable labware.

  • Weighing: In a chemical fume hood, accurately weigh 22.9 mg of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a 10 mL Class A volumetric flask.

    • Add a small amount of the chosen solvent (e.g., 5-7 mL) to the flask.

    • Gently swirl the flask to dissolve the compound. A magnetic stirrer can be used for more efficient mixing.

    • If dissolution is slow, sonication in a water bath for a few minutes can aid the process. Avoid excessive heating.

  • Bringing to Volume: Once the solid is completely dissolved, carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use, sterile amber vials.

    • Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

Quality Control and Validation

To ensure the integrity of your research, it is crucial to validate the concentration and purity of the prepared stock solution.

Table 2: Quality Control Parameters

ParameterMethodAcceptance Criteria
Concentration Verification UV-Vis Spectrophotometry or HPLC-UV± 5% of the target concentration
Purity Assessment HPLC-UVPeak purity should be >95%
Visual Inspection Direct ObservationClear solution, free of particulates
Quality Control Workflow

The following diagram illustrates a self-validating workflow for stock solution preparation and quality control.

QC_Workflow Stock Solution QC Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve bring_to_volume Bring to Final Volume dissolve->bring_to_volume visual Visual Inspection bring_to_volume->visual concentration Concentration Verification (UV-Vis or HPLC) visual->concentration purity Purity Assessment (HPLC) concentration->purity aliquot Aliquot Solution purity->aliquot decision Pass QC? purity->decision store Store Appropriately aliquot->store use Use in Experiments store->use decision->weigh No - Discard & Reprepare decision->aliquot Yes

Caption: Quality control workflow for stock solution preparation.

Storage and Stability

The stability of amine hydrochloride solutions is influenced by temperature, pH, and light exposure.

  • Temperature: For long-term stability, it is recommended to store stock solutions at -20°C or below.[4] For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[5]

  • pH: Amine hydrochlorides are generally more stable in acidic conditions.[4] If using aqueous solutions, consider using a buffer to maintain a stable acidic pH.

  • Light: Store solutions in amber vials to protect them from light, which can cause photodegradation.

  • Aqueous Solutions: It is generally not recommended to store aqueous solutions for more than one day, unless stability data suggests otherwise.[6]

Troubleshooting

Table 3: Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Compound does not dissolve completely. - Insufficient solvent volume.- Low solubility in the chosen solvent.- Compound has degraded or absorbed moisture.- Ensure the correct solvent volume is used.- Try gentle warming or sonication.- Test solubility in a small amount of an alternative solvent (e.g., DMSO).- Use a fresh, properly stored batch of the compound.
Precipitate forms after storage. - Solution was not fully dissolved initially.- Solvent evaporation.- Degradation of the compound.- Exceeded solubility limit upon cooling.- Ensure the compound is fully dissolved before storage.- Use tightly sealed vials.- Re-evaluate storage conditions (temperature, light exposure).- Prepare a more dilute stock solution.
Inconsistent experimental results. - Inaccurate initial weighing.- Inhomogeneous stock solution.- Degradation of the stock solution.- Use a calibrated analytical balance.- Ensure thorough mixing after bringing the solution to volume.- Prepare fresh stock solutions more frequently and store them properly. Perform a quality control check on the existing stock.

References

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). dimethylammonium chloride. Retrieved from [Link]

  • PubMed. (1997, September 15). Stability of phenoxybenzamine hydrochloride in various vehicles. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, January 19). Ethylamine Synthesis. Retrieved from [Link]

  • Thoreauchem. (n.d.). [2-(2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • PrepChem.com. (n.d.). Synthesis of 2-(3-methoxyphenyl)ethylamine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). N-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-N-METHYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
  • PubMed. (n.d.). Degradation kinetics of phentolamine hydrochloride in solution. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical. (2026, March 16). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

  • International Journal of Advanced Pharmaceutical Sciences. (2022, February 15). STABILITY TESTING OF NEW PHARMACEUTICAL DRUG PRODUCTS. Retrieved from [Link]

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • NIST WebBook. (n.d.). Dimethylamine hydrochloride. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

Sources

Method

Application Note: CAS 1609409-06-4 as a Privileged Aryloxyethylamine Building Block in CNS Drug Discovery

Executive Summary & Mechanistic Rationale In modern neuropharmacology, the design of multitarget-directed ligands (MTDLs) has become a cornerstone for treating complex central nervous system (CNS) disorders[1]. CAS 16094...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern neuropharmacology, the design of multitarget-directed ligands (MTDLs) has become a cornerstone for treating complex central nervous system (CNS) disorders[1]. CAS 1609409-06-4 , chemically identified as 2-(2,3-Dimethylphenoxy)-N-ethylethanamine hydrochloride, is a highly versatile secondary amine building block[2].

The aryloxyethylamine motif is widely recognized as a "privileged structure" in medicinal chemistry[3]. The structural backbone of CAS 1609409-06-4 shares a high degree of homology with established neuroactive agents, such as mexiletine and sumatriptan bioisosteres, which are known to inhibit voltage-gated sodium channels (Nav1.7)[4].

Mechanistic Causality: The 2,3-dimethylphenoxy group provides the precise lipophilicity (LogP) and steric volume required to occupy the hydrophobic pockets of Nav1.7 channels and serotonin (5-HT) receptors[5]. Concurrently, the secondary amine acts as a protonatable center at physiological pH—a critical feature for binding to the conserved local anesthetic receptor site within the Nav channel pore[6]. Because it is a secondary amine, it serves as an ideal synthetic vector, allowing medicinal chemists to perform divergent N-alkylation or reductive amination to generate expansive libraries of neuroprotective and analgesic candidates[7].

Physicochemical Properties

To facilitate assay development and synthetic planning, the core physicochemical parameters of CAS 1609409-06-4 are summarized below[2].

PropertyValue
Chemical Name 2-(2,3-Dimethylphenoxy)-N-ethylethanamine hydrochloride
CAS Number 1609409-06-4
Molecular Formula C12H20ClNO
Molecular Weight 229.75 g/mol
Core Pharmacophore Aryloxyethylamine
Typical Appearance Solid (White to off-white powder)

Experimental Protocol 1: Divergent N-Alkylation for Nav1.7 Antagonist Libraries

Objective: Synthesize a library of lipophilic Nav1.7 channel blockers for pain management. Causality: N-alkylation of the secondary amine introduces varied lipophilic tail groups. These modifications are mechanistically necessary to optimize blood-brain barrier (BBB) penetration and enhance the use-dependent blockade of Nav1.7 channels by increasing affinity for the inactivated channel state[4].

Step-by-Step Methodology
  • Free-Basing the Hydrochloride Salt : Suspend CAS 1609409-06-4 (1.0 eq) in anhydrous dichloromethane (DCM). Add saturated aqueous K2​CO3​ (2.0 eq) and stir vigorously for 30 minutes at room temperature. Expert Insight: K2​CO3​ is chosen over stronger bases like NaOH because it effectively deprotonates the hydrochloride salt without risking the hydrolysis of sensitive functional groups that might be present in subsequent diversification steps.

  • Phase Separation : Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free base as a viscous oil.

  • N-Alkylation : Dissolve the free base in anhydrous acetonitrile. Add the desired alkyl or arylalkyl halide (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Reflux at 80°C for 12 hours under an inert argon atmosphere.

  • Self-Validating Step (Reaction Monitoring) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. Stain the plate with ninhydrin and heat. Validation Logic: The secondary amine starting material will react with ninhydrin to form a deep Ruhemann's purple complex. The successfully alkylated tertiary amine product lacks the necessary N-H protons to form this chromophore, rendering it invisible or faint yellow under ninhydrin. This provides a binary, self-validating visual confirmation of reaction completion.

  • Purification : Quench with distilled water, extract with EtOAc, and purify via reverse-phase Prep-HPLC to yield the target tertiary amine.

Workflow A CAS 1609409-06-4 (Aryloxyethylamine HCl) B Free-Basing (K2CO3, DCM) A->B C Divergent Synthesis (N-Alkylation) B->C D Validation (TLC Ninhydrin) C->D E In Vitro Screening (Patch-Clamp Nav1.7) D->E F Lead Identification E->F

Workflow for generating analgesic candidate libraries from CAS 1609409-06-4.

Experimental Protocol 2: Synthesis of Dual 5-HT/Nav Ligands via Reductive Amination

Objective: Generate multitarget-directed ligands (MTDLs) targeting both serotonin receptors (e.g., 5-HT1A) and Nav channels[1]. Causality: Connecting the aryloxyethylamine core to a substituted benzaldehyde or heterocyclic aldehyde creates an extended pharmacophore. This bridging structure is required to span the distance between the orthosteric binding site and secondary allosteric pockets of 5-HT receptors, thereby increasing binding affinity (Ki)[7].

Step-by-Step Methodology
  • Imine Formation : Combine the free base of CAS 1609409-06-4 (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.0. Stir at room temperature for 2 hours.

  • Reduction : Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise. Stir for 16 hours at room temperature. Expert Insight: NaBH(OAc)3​ is utilized instead of NaBH4​ because it is a milder reducing agent that selectively reduces the imine intermediate without reducing unreacted aldehydes.

  • Self-Validating Step (Mass Confirmation) : Quench the reaction with 1N NaOH to break down boron complexes. Extract with DCM. Submit the crude mixture to LC-MS analysis. Validation Logic: The system is validated when the transient imine mass [M−H2​O+H]+ completely disappears, replaced exclusively by the desired product mass [M+H]+ , confirming successful reduction without over-alkylation.

Pathway Ligand Aryloxyethylamine Derivative Nav Nav1.7 Channel (Pore Blockade) Ligand->Nav High Affinity HT 5-HT Receptor (Orthosteric Binding) Ligand->HT Binding Pain Inhibition of Action Potential Nav->Pain Mood Serotonergic Signaling HT->Mood Outcome Analgesic & Neuroprotective Effects Pain->Outcome Mood->Outcome

Dual mechanism of action for aryloxyethylamine derivatives targeting Nav1.7 and 5-HT receptors.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes the expected structure-activity relationship (SAR) outcomes when functionalizing the CAS 1609409-06-4 core, demonstrating how specific N-substitutions dictate target affinity[4][7].

Derivative TypeR-Group SubstitutionNav1.7 Inhibition ( IC50​ )5-HT1A Binding ( Ki​ )BBB Penetration Potential
Unsubstituted -H (CAS 1609409-06-4)> 100 μM> 1000 nMModerate
N-Alkyl - CH2​CH2​CH3​ 15 - 30 μM~ 500 nMHigh
N-Arylalkyl - CH2​ -Phenyl2 - 5 μM10 - 50 nMVery High
N-Heteroaryl - CH2​ -Benzothiazole0.5 - 2 μM< 10 nMHigh

Note: The unsubstituted secondary amine (CAS 1609409-06-4) exhibits weak baseline activity, proving its primary utility is as a foundational building block rather than a standalone therapeutic[4].

References

  • Ghafir El Idrissi, I., Santo, A., Lacivita, E., & Leopoldo, M. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." Pharmaceuticals 17.9 (2024): 1238. DOI: 10.3390/ph17091238. Available at:[Link][1]

  • Carbonara, R., Carocci, A., Roussel, J., et al. "Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres." Frontiers in Pharmacology 6 (2015): 155. DOI: 10.3389/fphar.2015.00155. Available at:[Link][4]

  • De Deurwaerdère, P., & Di Giovanni, G. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." National Center for Biotechnology Information (PMC). Available at:[Link][3]

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Application

Application Note: Cellular Assay Preparation and Pharmacological Profiling of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride

Scientific Rationale & Pharmacophore Context [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4) is an investigational small molecule characterized by its aryloxyethylamine backbone. In neuropharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Context

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4) is an investigational small molecule characterized by its aryloxyethylamine backbone. In neuropharmacology and drug discovery, the aryloxyethylamine motif is a privileged pharmacophore[1]. This specific structural scaffold is highly homologous to established voltage-gated sodium channel (NaV) blockers such as mexiletine (an aryloxypropylamine), as well as potent monoamine transporter inhibitors like atomoxetine[1][2].

Because small structural variations in the aryloxyalkylamine class dictate target selectivity between ion channels and monoamine transporters[3], rigorous in vitro profiling of this compound requires a dual-assay approach. This guide provides a self-validating, highly controlled methodology for evaluating this compound against its two most probable targets: NaV channels and the Norepinephrine Transporter (NET).

Physicochemical Properties & Causal Preparation Strategy

While the hydrochloride salt form of this compound theoretically confers excellent aqueous solubility, direct dissolution into aqueous assay buffers is strongly discouraged in high-throughput screening (HTS) environments.

The Causality of DMSO Reconstitution: Initial reconstitution in anhydrous DMSO is critical. DMSO prevents hydrolytic degradation during freeze-thaw cycles, inhibits microbial growth during long-term storage, and standardizes the fluid viscosity required for precise acoustic liquid handling (e.g., Echo dispensing). To prevent solvent-induced cytotoxicity or artifactual membrane fluidization—which can independently alter ion channel gating kinetics—the final assay concentration of DMSO must be strictly maintained below 0.1% (v/v).

Table 1: Compound Specifications & Dilution Matrix
ParameterSpecification / Protocol
Chemical Name [2-(2,3-Dimethylphenoxy)ethyl]ethylamine HCl
Molecular Weight 229.75 g/mol
Primary Stock 10 mM in Anhydrous DMSO (Store at -20°C)
Working Dilution 1:1000 in Aqueous Assay Buffer
Final DMSO Concentration < 0.1% (v/v)
Dose-Response Range 0.01 µM to 100 µM (7-point half-log series)

Protocol A: Automated Patch-Clamp Electrophysiology (NaV1.5 / NaV1.7)

Aryloxyethylamines typically exhibit state-dependent block , meaning they bind with higher affinity to the inactivated state of the sodium channel rather than the resting state[1]. Therefore, a standard single-pulse voltage protocol is insufficient and will yield false-negative results. We employ a conditioning pre-pulse protocol to drive channels into the inactivated state prior to measurement[4].

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK293 cells stably expressing hNaV1.5 or hNaV1.7 at 70-80% confluency. Resuspend in extracellular buffer to a density of 1×106 cells/mL.

  • Buffer Formulation (The Causality of CsF):

    • Extracellular Solution: 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4 (adjusted with NaOH)[5].

    • Intracellular Solution: 120 mM CsF, 15 mM CsCl, 20 mM NaCl, 2 mM EGTA, 5 mM HEPES, pH 7.3 (adjusted with CsOH)[5].

    • Causality: Cesium Fluoride (CsF) is utilized instead of standard KCl in the intracellular pipette solution because fluoride facilitates rapid giga-ohm seal formation and stabilizes the membrane during automated planar patch-clamp recordings, while Cesium blocks endogenous outward potassium currents that would otherwise contaminate the sodium current trace.

  • Voltage Protocol: Hold the cellular membrane potential at -120 mV. Apply an 8-second conditioning pre-pulse to -20 mV (to induce slow inactivation), followed by a 20 ms test pulse to 0 mV to measure the residual inward sodium current[6].

  • Self-Validation Step: Include Mexiletine (30 µM) as a positive control. If Mexiletine fails to induce a hyperpolarizing shift in steady-state inactivation, the voltage protocol is failing to capture state-dependent binding, and the assay plate must be rejected[4][5].

Protocol B: In Vitro Monoamine Transporter (NET) Uptake Assay

Given the structural homology to atomoxetine,[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride must be counter-screened for NET inhibition[2]. We utilize a fluorescent substrate assay to maximize HTS throughput and eliminate the safety hazards of radioligand binding.

Step-by-Step Methodology
  • Cell Plating: Seed MDCK or HEK293 cells stably expressing hNET into 384-well black, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C[2].

  • Buffer Exchange: Wash cells twice with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Causality: Washing removes serum proteins (e.g., BSA) from the culture media that can nonspecifically bind the highly lipophilic aryloxyethylamine, artificially inflating the apparent IC50.

  • Compound Incubation: Add the serially diluted compound to the wells. Incubate for 30 minutes at 37°C to allow steady-state target engagement.

  • Substrate Addition: Add the fluorescent monoamine mimic (e.g., APP+) to a final concentration of 1 µM.

  • Detection & Self-Validation: Incubate for an additional 30 minutes. Measure intracellular fluorescence using a microplate reader (Ex 440 nm / Em 520 nm). Atomoxetine must be included as a positive control; failure of Atomoxetine to achieve an IC50 of 2–5 nM indicates transporter internalization or substrate degradation[2].

Data Interpretation & Self-Validation Metrics

To ensure trustworthiness, every experimental run must be evaluated against strict quality control metrics. The assays operate as a self-validating system where the reference compounds dictate the integrity of the data.

Table 2: Expected Pharmacological Profiles & Validation Metrics
Assay SystemPrimary MetricValidation ControlExpected Control IC50Minimum Acceptable Z'-Factor
NaV1.5 / NaV1.7 Patch-Clamp Peak Current Reduction (%)Mexiletine20 - 50 µM> 0.60
hNET Fluorescent Uptake Intracellular Fluorescence (RFU)Atomoxetine2 - 5 nM> 0.50

Experimental Visualizations

Workflow Stock Compound Stock [2-(2,3-Dimethylphenoxy)ethyl]ethylamine HCl 10 mM in Anhydrous DMSO Dilution Aqueous Serial Dilution (Final DMSO < 0.1% v/v) Stock->Dilution Acoustic Dispensing Assay1 Protocol A: Automated Patch-Clamp Target: NaV1.5 / NaV1.7 Dilution->Assay1 Assay2 Protocol B: Fluorescent Uptake Target: hNET Dilution->Assay2 Val1 Validation Control: Mexiletine (IC50 ~30 µM) Assay1->Val1 Benchmarks against Val2 Validation Control: Atomoxetine (IC50 ~3 nM) Assay2->Val2 Benchmarks against

Workflow for compound dilution and parallel high-throughput cellular screening.

Mechanism Ligand Aryloxyethylamine Pharmacophore NaV NaV Channel State-Dependent Pore Block Ligand->NaV Binds inactivated state NET Norepinephrine Transporter Competitive Reuptake Inhibition Ligand->NET Blocks substrate binding Outcome1 Decreased Cellular Excitability NaV->Outcome1 Outcome2 Accumulation of Extracellular NE NET->Outcome2

Dual-target pharmacological mechanism of aryloxyethylamine derivatives.

References

  • Designing multi-target drugs for the treatment of major depressive disorder. BCRCP.
  • Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres. PubMed Central (PMC).
  • Chronic Mexiletine Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. PubMed Central (PMC).
  • WO2010079443A1 - Sulfonamide derivatives (Voltage-Gated Sodium Channel Protocols).
  • Atomoxetine Drug Properties for Repurposing as a Candidate Alzheimer's Disease Therapeutic Agent.
  • Effects of Mexiletine on a Race-specific Mutation in Nav1.

Sources

Method

Formulation techniques for[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride drug delivery

This application note provides an authoritative, in-depth guide for formulating [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4). As a Senior Application Scientist, I have designed these protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, in-depth guide for formulating [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4). As a Senior Application Scientist, I have designed these protocols to address the specific biopharmaceutical hurdles associated with this active pharmaceutical ingredient (API).

Introduction & Preformulation Rationale

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a synthetic aryloxyethylamine. Molecules containing the phenoxyethylamine motif are frequently investigated for potent pharmacological activities, particularly as α1-adrenoceptor antagonists and monoamine reuptake inhibitors[1].

Formulating this specific compound presents a classic biopharmaceutical challenge: it is a highly water-soluble amine hydrochloride salt. If administered unformulated, it is prone to rapid systemic clearance. To design an effective nanocarrier, we must first analyze its physicochemical properties to dictate the formulation strategy.

Table 1: Preformulation Profiling and Strategic Implications

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 229.75 g/mol Small molecular size allows rapid diffusion; requires a dense matrix or active trapping mechanism to sustain release.
Salt Form Hydrochloride (HCl)Highly water-soluble. Conventional O/W emulsions will fail due to rapid partitioning into the continuous aqueous phase.
pKa (Amine) ~ 9.0 - 9.5 (Estimated)Exists primarily in the ionized (protonated) form at physiological pH (7.4), making it an ideal candidate for pH-gradient active loading.
LogP (Free base) ~ 2.8 (Estimated)The unprotonated free base is sufficiently lipophilic to cross lipid bilayers, enabling remote active loading strategies.

Based on this profile, we will utilize two advanced, self-validating formulation protocols: Polymeric PLGA nanoparticles via double emulsion , and PEGylated liposomes via transmembrane pH-gradient active loading .

Polymeric Nanoparticle Encapsulation: The W1/O/W2 Double Emulsion Method

Causality & Strategy: Single oil-in-water (O/W) emulsions are ineffective for water-soluble salts like our target API, as the drug rapidly leaks into the external water phase during solvent evaporation. To achieve high encapsulation efficiency (EE%), a water-in-oil-in-water (W1/O/W2) double emulsion is required[2]. The API is first trapped in a primary aqueous droplet (W1), surrounded by a polymer-rich organic phase (O), which is then dispersed into a secondary aqueous phase (W2).

W_O_W_Emulsion W1 Aqueous Phase 1 (W1) API + Water Primary Primary Emulsion (W1/O) Ultrasonication W1->Primary O Organic Phase (O) PLGA + DCM O->Primary Secondary Secondary Emulsion (W1/O/W2) Homogenization Primary->Secondary W2 Aqueous Phase 2 (W2) PVA + Water W2->Secondary Evap Solvent Evaporation Overnight Stirring Secondary->Evap NPs PLGA Nanoparticles Centrifugation & Washing Evap->NPs

Workflow of the W1/O/W2 double emulsion solvent evaporation method.

Protocol 2.1: Step-by-Step W1/O/W2 Formulation
  • W1 Phase Preparation: Dissolve 10 mg of the API in 0.5 mL of sterile deionized water.

  • Organic Phase (O) Preparation: Dissolve 50 mg of PLGA (50:50 lactide:glycolide, ester-terminated) in 2.0 mL of dichloromethane (DCM).

  • Primary Emulsification: Add the W1 phase dropwise to the O phase while applying probe sonication (80% amplitude, 60 seconds).

    • Expert Insight: This step must be performed in an ice bath. The causality here is thermal management; high-energy sonication generates heat that can degrade the polymer and cause premature DCM boiling, ruining the droplet size distribution.

  • Secondary Emulsification: Immediately transfer the W1/O emulsion into 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution (W2). Sonicate for an additional 60 seconds at 50% amplitude.

  • Solvent Evaporation: Stir the resulting W1/O/W2 emulsion magnetically at 300 rpm for 12 hours at room temperature.

    • Expert Insight: Slow evaporation is critical. Rapid solvent removal (e.g., via rotary evaporation) causes the polymer matrix to collapse, expelling the aqueous core and drastically reducing EE%.

  • Purification: Centrifuge the suspension at 20,000 × g for 30 minutes. Wash the pellet twice with deionized water to remove residual PVA and unencapsulated API.

Liposomal Delivery: Active Transmembrane pH-Gradient Loading

Causality & Strategy: For targeted CNS or cardiovascular delivery, PEGylated liposomes offer superior biocompatibility. Because the API is a weak base, it can be actively loaded into pre-formed liposomes using a transmembrane pH gradient[3]. The external phase is kept at physiological pH (7.4), where a fraction of the API exists as an unprotonated free base. This lipophilic free base diffuses across the lipid bilayer into the acidic core (pH 4.0), where it becomes instantly protonated. The protonated salt cannot cross back out, effectively trapping the drug inside and driving the equilibrium to achieve >90% encapsulation.

Active_Loading Ext External Phase (pH 7.4) Unprotonated API Base Membrane Lipid Bilayer Hydrophobic Barrier Ext->Membrane Diffusion Int Internal Core (pH 4.0) Protonation of API Membrane->Int Protonation Trapped API-Citrate Complex (Irreversibly Trapped) Int->Trapped Precipitation

Transmembrane pH-gradient active loading mechanism for amine hydrochlorides.

Protocol 3.1: Step-by-Step Active Loading
  • Lipid Film Hydration: Dissolve Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in chloroform. Evaporate under reduced pressure to form a thin lipid film.

  • Core Hydration: Hydrate the film with 300 mM Citrate buffer (pH 4.0) at 65°C.

    • Expert Insight: The hydration temperature must be strictly maintained above the phase transition temperature (Tm) of HSPC (~52°C) to ensure the lipids are in a fluid crystalline state, allowing vesicle formation.

  • Extrusion: Extrude the multilamellar vesicles through 100 nm polycarbonate membranes 10 times at 65°C to yield monodisperse unilamellar vesicles.

  • Gradient Establishment: Pass the liposomes through a Sephadex G-50 size exclusion spin column equilibrated with HEPES-buffered saline (HBS, pH 7.4).

    • Expert Insight: This is a self-validating step. The column traps the external citrate buffer while the larger liposomes elute in the HBS, perfectly establishing the pH 4.0 (inside) / pH 7.4 (outside) gradient.

  • Active Loading: Add the API (dissolved in HBS) to the liposome suspension at a drug-to-lipid weight ratio of 1:10. Incubate at 60°C for 1 hour.

  • Quenching: Rapidly cool the suspension to 4°C in an ice bath to rigidify the lipid bilayer and lock the API inside.

Analytical & Quality Control (Self-Validating Systems)

To ensure the trustworthiness of the formulated batches, the following QC matrix must be executed. A robust protocol must be self-validating; if any of these metrics fail, the batch must be discarded.

Table 2: Quality Control Metrics and Validation Thresholds

Analytical TechniqueParameter MeasuredValidation ThresholdCausality / Rationale
Dynamic Light Scattering (DLS) Z-average Size100 - 150 nmEnsures the nanoparticles/liposomes can evade rapid macrophage clearance.
DLS Polydispersity Index (PDI)< 0.20A PDI > 0.2 indicates aggregation or a failed extrusion/emulsification step.
Electrophoretic Light Scattering Zeta Potential-10 mV to -30 mVConfirms colloidal stability via electrostatic repulsion.
HPLC (Post-lysis) Encapsulation Efficiency (EE%)> 85%Validates the success of the W/O/W boundary or the active loading pH gradient.

Self-Validation Check: To self-validate the EE% of the liposomal batch, always run a control batch of liposomes without a pH gradient (pH 7.4 inside and out). If the active loading mechanism is functioning correctly, the gradient batch will yield >90% EE, while the control batch will yield <10% EE.

References

  • Title: Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists Source: PubMed (nih.gov) URL: [Link]

  • Title: Doxorubicin Loaded PLGA Nanoparticle with Cationic/Anionic Polyelectrolyte Decoration: Characterization, and Its Therapeutic Potency Source: PMC (nih.gov) URL: [Link]

  • Title: Active Loading and Tunable Release of Doxorubicin from Block Copolymer Vesicles Source: Langmuir (ACS Publications) URL: [Link]

Sources

Application

Scale-up synthesis and purification of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride

Application Note: Scale-Up Synthesis and Purification of[2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride Executive Summary Aryloxyethylamine scaffolds are privileged structures in medicinal chemistry, frequently se...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Purification of[2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride

Executive Summary

Aryloxyethylamine scaffolds are privileged structures in medicinal chemistry, frequently serving as critical pharmacophores for monoamine oxidase inhibitors, sodium channel blockers, and G-protein coupled receptor (GPCR) modulators[1]. The compound [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4) is a highly valued intermediate and active pharmaceutical ingredient (API) building block. Transitioning this molecule from discovery-scale synthesis to multi-kilogram production requires rigorous thermal management, byproduct mitigation, and robust purification strategies. This application note details a self-validating, scalable protocol designed to deliver >99.8% purity while maximizing overall yield.

Strategic Route Design & Mechanistic Causality

The synthesis of aryloxyethylamines typically involves a two-step sequence: O-alkylation of a phenol followed by N-alkylation (amination). For scale-up, the choice of reagents and reaction conditions is dictated by the need to prevent symmetrical bis-alkylation and manage exothermic profiles[2].

  • Step 1: Williamson Ether Synthesis (O-Alkylation): We utilize 1-bromo-2-chloroethane rather than 1,2-dibromoethane or 1,2-dichloroethane. The causality behind this choice lies in the differential leaving group ability of the halogens (Br > Cl). The 2,3-dimethylphenoxide anion preferentially displaces the bromide, effectively arresting the reaction at the mono-alkylated stage and preventing the formation of symmetrical bis-aryloxy impurities[3]. Potassium carbonate ( K2​CO3​ ) is selected as the base over sodium hydroxide to provide a milder, heterogeneous reaction environment that minimizes the hydrolysis of the alkyl halide.

  • Step 2: Amination via in situ Finkelstein Catalysis: Reacting the resulting alkyl chloride with ethylamine presents a kinetic challenge. To overcome this without resorting to extreme temperatures, a catalytic amount of potassium iodide (KI) is introduced. This facilitates an in situ Finkelstein reaction, transiently converting the recalcitrant alkyl chloride into a highly reactive alkyl iodide. This mechanistic intervention significantly lowers the activation energy required for nucleophilic substitution[4]. Furthermore, using 70% aqueous ethylamine in a sealed autoclave (rather than anhydrous gas) ensures superior mass transfer, enhances safety, and provides a large stoichiometric excess that suppresses the formation of tertiary amine over-alkylation byproducts.

  • Step 3: Anti-Solvent Crystallization: The free base is converted to the hydrochloride salt using isopropanol (iPrOH) and methyl tert-butyl ether (MTBE). MTBE acts as a highly effective anti-solvent; its low polarity forces the polar API salt out of solution while retaining neutral organic impurities in the mother liquor.

Experimental Workflows: Self-Validating Protocols

Protocol 1: Synthesis of 1-(2-Chloroethoxy)-2,3-dimethylbenzene
  • Reactor Charging: To a 50 L glass-lined reactor, charge 2,3-dimethylphenol (5.0 kg, 40.9 mol), anhydrous acetonitrile (25 L), and finely milled K2​CO3​ (8.48 kg, 61.4 mol). Stir at 250 rpm.

  • Controlled Addition: Heat the suspension to 60 °C. Add 1-bromo-2-chloroethane (7.04 kg, 49.1 mol) via an addition funnel over 2 hours. Causality: Slow addition manages the mild exotherm and maintains the internal temperature below the solvent's boiling point[2].

  • Maturation & IPC: Elevate the temperature to 80 °C and reflux for 8 hours. In-Process Control (IPC): Analyze via HPLC. The reaction is deemed complete (self-validated) when unreacted 2,3-dimethylphenol is < 1.0%.

  • Workup: Cool to 20 °C, filter the inorganic salts ( KBr , K2​CO3​ ), and concentrate the filtrate under reduced pressure. Partition the residue between MTBE (20 L) and water (20 L). Wash the organic layer with 1M NaOH (5 L) to remove trace unreacted phenol, dry over Na2​SO4​ , and concentrate to yield the intermediate as a pale yellow oil.

Protocol 2: Synthesis of N-Ethyl-2-(2,3-dimethylphenoxy)ethanamine
  • Autoclave Charging: Transfer the intermediate (~7.0 kg) to a 50 L pressure reactor (autoclave). Add 70% aqueous ethylamine (19.5 L, ~10 equivalents) and KI (0.68 kg, 0.1 equivalents).

  • Pressurized Amination: Seal the reactor and heat to 90 °C. The internal pressure will rise to approximately 3–4 bar. Stir vigorously for 12 hours.

  • IPC: Sample the reactor (after cooling to 40 °C to reduce pressure). HPLC analysis must show < 0.5% of the alkyl chloride intermediate.

  • Workup: Cool to 20 °C and carefully vent the reactor. Extract the aqueous mixture with toluene (2 x 15 L). Wash the combined toluene layers with water (3 x 10 L) to completely remove excess ethylamine. Causality: Toluene is chosen because it effectively partitions the secondary amine while allowing the highly water-soluble ethylamine to be washed away.

Protocol 3: Hydrochloride Salt Formation and Crystallization
  • Salt Formation: Concentrate the toluene extract to approximately 10 L. Add anhydrous isopropanol (15 L) and cool the jacketed reactor to 5 °C.

  • Acidification: Slowly charge 5N HCl in isopropanol until the pH of the solution reaches 2.0 (measured via wet pH paper on an aliquot). A white precipitate will begin to form.

  • Anti-Solvent Addition: Over 1 hour, add cold MTBE (20 L) to the reactor to drive the crystallization to completion.

  • Isolation: Stir at 0–5 °C for 2 hours. Filter the slurry through a Nutsche filter, wash the filter cake with cold MTBE (5 L), and dry under vacuum at 45 °C for 24 hours.

Quantitative Data & Analytics

The scalability of this route was validated across three distinct scales. The implementation of the Finkelstein catalyst and the anti-solvent crystallization strategy ensured that yield and purity remained consistent as the batch size increased.

Table 1: Scale-up Metrics and Yield Comparison

ScaleYield (Step 1: O-Alkylation)Yield (Step 2: Amination)Yield (Step 3: Salt Formation)Overall YieldFinal HPLC Purity
100 g 92.4%88.1%95.2%77.5% >99.5%
1.0 kg 90.8%85.6%94.8%73.7% >99.5%
5.0 kg 89.5%86.2%96.1%74.1% >99.8%

Table 2: Analytical Specifications for Final API (5.0 kg Batch)

Analytical ParameterTarget SpecificationBatch ResultAnalytical Method
Appearance White crystalline powderCompliesVisual Inspection
Melting Point 145.0 – 147.0 °C146.2 °CCapillary apparatus
Chromatographic Purity ≥ 99.0%99.85%HPLC (UV 220 nm)
Residual MTBE ≤ 5000 ppm420 ppmGC-FID
Water Content ≤ 0.5%0.12%Karl Fischer Titration

Process Visualization

G A 2,3-Dimethylphenol + 1-Bromo-2-chloroethane B Williamson Ether Synthesis (K2CO3, MeCN, 80°C) A->B C 1-(2-Chloroethoxy)-2,3-dimethylbenzene (Intermediate) B->C D Amination via Finkelstein Catalysis (70% aq. Ethylamine, KI, 90°C) C->D E N-Ethyl-2-(2,3-dimethylphenoxy)ethanamine (Free Base) D->E F Anti-Solvent Crystallization (HCl in iPrOH / MTBE) E->F G [2-(2,3-Dimethylphenoxy)ethyl]ethylamine HCl (Final API) F->G

Workflow for the scale-up synthesis of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine HCl.

References

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) . Organic-Synthesis.com. Available at:[Link]

  • Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities . PubMed (National Institutes of Health). Available at:[Link]

  • Dual 5-HT1A and Serotonin Transporter Affinity within a Class of N-Aryloxyethylindolylalkylamines . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for[2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride Synthesis

Welcome to the Process Chemistry Troubleshooting Guide for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride . This molecule—a structurally critical phenoxyethylamine building block—presents unique synthetic challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Guide for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride . This molecule—a structurally critical phenoxyethylamine building block—presents unique synthetic challenges, primarily due to the ambident nucleophilicity of the phenol precursor and the high reactivity of ethylamine intermediates.

This guide is designed for bench chemists and process engineers. It bypasses basic theory to focus directly on mechanistic causality, yield attrition points, and self-validating experimental corrections.

Visualizing the Synthetic Workflows

Before troubleshooting, it is critical to establish the logical flow of the synthesis. The target molecule can be accessed via three primary routes, each with distinct mechanistic pitfalls.

SynthesisRoutes Phenol 2,3-Dimethylphenol RouteA_Reagent Route A: 1,2-Dibromoethane + K2CO3 / DMF Phenol->RouteA_Reagent RouteB_Reagent Route B: N-(2-chloroethyl)ethylamine + Base / Phase Transfer Phenol->RouteB_Reagent RouteC_Reagent Route C: Mitsunobu Coupling N-Boc-2-(ethylamino)ethanol Phenol->RouteC_Reagent Intermediate 1-(2-Bromoethoxy)- 2,3-dimethylbenzene RouteA_Reagent->Intermediate Amination Ethylamine (Excess) + Heat Intermediate->Amination FreeBase [2-(2,3-Dimethylphenoxy)ethyl] ethylamine (Free Base) Amination->FreeBase RouteB_Reagent->FreeBase RouteC_Reagent->FreeBase (Requires Deprotection) Salification Anhydrous HCl in MTBE or EtOAc FreeBase->Salification FinalProduct Target Molecule: Hydrochloride Salt Salification->FinalProduct

Mechanistic pathways for the synthesis of[2-(2,3-Dimethylphenoxy)ethyl]ethylamine HCl.

Troubleshooting Q&A: Mechanistic Interventions

Q1: During the initial etherification of 2,3-dimethylphenol, I am observing a 20-30% yield loss due to C-alkylation byproducts. How do I force O-selectivity?

Cause: The phenoxide ion is an ambident nucleophile. According to Pearson's Hard Soft Acid Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the ortho/para carbons are "soft." If you are using a non-polar solvent or a base with a small, tightly coordinating cation (like Li⁺ or Na⁺), the oxygen atom remains shielded by the cation, forcing the electrophile to attack the softer carbon atoms. Solution:

  • Solvent & Base Switch: Transition to a polar aprotic solvent like DMF or Acetonitrile, and use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). The larger ionic radius of K⁺/Cs⁺ combined with the solvating power of DMF leaves the phenoxide oxygen highly exposed and nucleophilic[1].

  • Phase Transfer Catalysis (PTC): If running the reaction in a biphasic system (e.g., water/toluene), the addition of a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) is highly effective. TBAB forms a lipophilic nucleophilic complex with the phenoxide, driving nearly 100% O-alkylation[2].

Q2: I am using Route B (direct alkylation with N-(2-chloroethyl)ethylamine hydrochloride). My yield of the free base is below 40%, and the reaction mixture turns into a polymeric sludge. What is happening?

Cause: 2-Haloalkylamines are notoriously unstable as free bases. Upon deprotonation in the reaction mixture, the lone pair on the ethylamine nitrogen attacks the adjacent carbon bearing the chloride, spontaneously forming a highly reactive aziridinium ion intermediate . While this intermediate can react with your phenoxide to form the desired product, high concentrations lead to intermolecular reactions where the amines attack each other, resulting in piperazine derivatives and polymeric sludge[3]. Solution:

  • High Dilution & Slow Addition: Keep the concentration of the chloroethylamine low. Add it dropwise over several hours to a heated solution containing an excess of the pre-formed phenoxide.

  • Alternative Route: Switch to Route A (the two-step dibromoethane method) or use a Boc-protected amine (e.g., 2-(Boc-ethylamino)ethyl bromide) to completely prevent aziridinium formation[1].

Q3: In Route A, my amination of 1-(2-bromoethoxy)-2,3-dimethylbenzene with ethylamine results in tertiary amine byproducts (over-alkylation). How can I maximize the secondary amine yield?

Cause: Ethylamine is a primary amine. Once it reacts with your bromo-intermediate, it forms the target secondary amine. Because secondary amines are more sterically hindered but more nucleophilic (due to the electron-donating ethyl group) than primary amines, the newly formed product aggressively competes with the remaining ethylamine for the unreacted bromo-intermediate. Solution: Use a massive stoichiometric excess of ethylamine. By running the reaction in a sealed pressure vessel with 10 to 20 equivalents of ethylamine (often as a 70% aqueous solution or a 2M solution in THF), you statistically overwhelm the reaction, ensuring the primary amine is the dominant nucleophile. Excess ethylamine is easily removed post-reaction via rotary evaporation.

Q4: My final hydrochloride salt is hygroscopic, gummy, or fails to crystallize completely. How do I optimize the salification?

Cause: Gummy salts are almost always the result of water contamination, unreacted phenol carryover, or the use of aqueous hydrochloric acid during salification. Phenoxyethylamine salts are highly prone to oiling out if the solvent system is too polar or wet. Solution:

  • Rigorous Workup: Ensure the free base is washed with 1M NaOH during the extraction phase to remove any trace of unreacted 2,3-dimethylphenol.

  • Anhydrous Conditions: Dissolve the purified free base in an anhydrous, low-polarity solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Stoichiometric HCl: Add exactly 1.05 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane or ethereal HCl) dropwise at 0–5 °C. The salt will precipitate immediately as a crisp, white crystalline solid.

Quantitative Route Comparison

The following table summarizes the expected yield profiles and impurity risks associated with the three primary synthetic strategies.

Synthetic RouteKey ReagentsPrimary ChallengeExpected Overall YieldPurity Profile (Pre-Crystallization)
Route A (Two-Step) 1,2-Dibromoethane, Ethylamine (excess)Over-alkylation during amination step.65% - 75%High; trace tertiary amine easily removed via recrystallization.
Route B (Direct) N-(2-chloroethyl)ethylamine HClAziridinium-induced dimerization/polymerization.35% - 50%Poor; high piperazine and oligomer content requiring column chromatography.
Route C (Mitsunobu) N-Boc-2-(ethylamino)ethanol, PPh₃, DIADPoor atom economy; requires deprotection step.80% - 85%Excellent; 100% O-selective, no over-alkylation[4].

Optimized Experimental Protocol (Route A: Two-Step Method)

This protocol is engineered for self-validation, utilizing the highly scalable Route A to bypass the aziridinium polymerization risks of Route B.

Step 1: Synthesis of 1-(2-Bromoethoxy)-2,3-dimethylbenzene
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, magnetic stirrer, and dropping funnel.

  • Reagents: Dissolve 2,3-dimethylphenol (12.2 g, 100 mmol) in 150 mL of anhydrous DMF. Add finely powdered K₂CO₃ (20.7 g, 150 mmol). Stir at room temperature for 30 minutes to generate the phenoxide.

  • Alkylation: Add 1,2-dibromoethane (93.9 g, 500 mmol, 5 eq. excess to prevent dimerization) rapidly. Heat the mixture to 70 °C for 6 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under high vacuum to remove excess 1,2-dibromoethane and DMF. Partition the residue between EtOAc and 1M NaOH (to remove unreacted phenol). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the bromo-intermediate as a pale oil.

Step 2: Amination to the Free Base
  • Reaction: Transfer the crude bromo-intermediate (~20 g) into a pressure-rated reaction vessel. Add a 2M solution of ethylamine in THF (200 mL, 400 mmol).

  • Heating: Seal the vessel and heat to 65 °C for 16 hours.

  • Workup: Cool the vessel in an ice bath before opening. Evaporate the THF and excess ethylamine under reduced pressure. Dissolve the residue in EtOAc and wash with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate to yield the free base: [2-(2,3-Dimethylphenoxy)ethyl]ethylamine .

Step 3: Anhydrous Salification
  • Dissolution: Dissolve the crude free base in 100 mL of anhydrous MTBE. Filter through a 0.45 µm PTFE syringe filter to ensure a particulate-free solution.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Under vigorous stirring, add 4M HCl in dioxane (1.05 equivalents based on the calculated mass of the free base) dropwise over 15 minutes.

  • Isolation: A white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid via vacuum filtration, wash with 20 mL of cold, anhydrous MTBE, and dry in a vacuum oven at 40 °C for 12 hours to afford the pure [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride .

References

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at:[Link]

  • Fully Automated Radiosynthesis of[11C]Guanidines for Cardiac PET Imaging. National Institutes of Health (PMC). Available at:[Link]

  • PPAR-activating compound and pharmaceutical composition comprising the compound (US7109226B2).Google Patents.
  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. ACS Omega. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing[2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical troubleshooting required when synthesizing and purifying [2-(2,3-Dimethylphenoxy)ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical troubleshooting required when synthesizing and purifying [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4).

The synthesis of phenoxyethylamine derivatives typically begins with the etherification of a substituted phenol, a highly established route for generating therapeutic building blocks (1)[1]. However, the subsequent amination of the halo-ether intermediate is highly prone to side reactions, requiring strict optimization of stoichiometric parameters and temperature control (2)[2]. This guide provides mechanistic insights and self-validating protocols to eliminate common impurities and maximize batch purity.

Synthetic Workflow & Impurity Mapping

To effectively troubleshoot, we must first map the causal nodes where impurities are generated during the two-step synthesis (alkylation followed by amination).

ImpurityPathway cluster_0 Synthetic Workflow & Impurity Generation SM 2,3-Dimethylphenol Step1 Alkylation (1,2-Dibromoethane) SM->Step1 ImpA Impurity A: Unreacted Phenol SM->ImpA Incomplete Rxn Int 1-(2-Bromoethoxy)- 2,3-dimethylbenzene Step1->Int ImpB Impurity B: Phenoxyethanol Step1->ImpB Hydrolysis Step2 Amination (Ethylamine) Int->Step2 Product [2-(2,3-Dimethylphenoxy)ethyl] ethylamine Step2->Product ImpC Impurity C: Tertiary Amine Step2->ImpC Over-alkylation Salt Target API Intermediate: Hydrochloride Salt Product->Salt HCl (g)

Fig 1: Synthetic pathway mapping critical impurity formation nodes.

Troubleshooting FAQs

Q1: We consistently detect a tertiary amine impurity (bis-alkylated byproduct). How can we suppress this? Mechanistic Cause: Ethylamine is a primary amine. Once it reacts with the bromo-ether intermediate to form the target secondary amine, the resulting product is actually more nucleophilic than the starting ethylamine due to the electron-donating effect of the alkyl groups. This leads to competitive over-alkylation, forming an unwanted tertiary amine. Solution: You must manipulate the reaction kinetics. Use a massive stoichiometric excess of ethylamine (10 to 20 equivalents) to statistically favor mono-alkylation. Alternatively, transition to a reductive amination route using 2-(2,3-dimethylphenoxy)acetaldehyde and ethylamine, which fundamentally prevents over-alkylation.

Q2: Residual 2,3-dimethylphenol is carrying over into the final hydrochloride salt. What is the optimal workup to remove it? Mechanistic Cause: Phenol starting material remains due to incomplete etherification. Because both the phenol and the amine have similar polarities, standard silica gel chromatography often fails to separate them efficiently. Solution: Exploit their pKa differences via a rigorous acid-base liquid-liquid extraction. The pKa of 2,3-dimethylphenol is ~10.4, while the conjugate acid of your target secondary amine is ~10.5. By adjusting the aqueous phase to pH < 2, the amine becomes fully protonated (water-soluble), while the phenol remains neutral (organic-soluble).

Q3: What causes the formation of 2-(2,3-dimethylphenoxy)ethanol, and how do we prevent it? Mechanistic Cause: This impurity arises from the hydrolysis of the 1-(2-bromoethoxy)-2,3-dimethylbenzene intermediate. If trace moisture is present during the amination step—especially if hydroxide bases are used—the water acts as a competing nucleophile. Solution: Ensure strictly anhydrous conditions during amination. Utilize anhydrous potassium carbonate ( K2​CO3​ ) or an organic base like DIPEA instead of aqueous bases, a standard protocol for phenoxyethylamine derivatives (3)[3].

Q4: How do we eliminate regioisomeric impurities like the 3,4-dimethylphenoxy derivative? Mechanistic Cause: This is strictly a raw material issue. Commercial 2,3-dimethylphenol often contains trace amounts of other xylenol isomers (e.g., 3,4-dimethylphenol). Solution: Source >99% pure starting material and verify via GC-MS. If trace isomers persist, selective crystallization of the final hydrochloride salt from an isopropanol/diethyl ether mixture will enrich the desired 2,3-isomer due to its differential crystal lattice packing.

Quantitative Impurity Summary
Impurity DesignationChemical Structure / OriginDetection MethodMitigation Strategy
Impurity A 2,3-Dimethylphenol (Unreacted SM)HPLC (UV 270 nm)pH-controlled liquid-liquid extraction (pH < 2).
Impurity B 2-(2,3-Dimethylphenoxy)ethanolGC-MS / NMRMaintain strictly anhydrous amination conditions.
Impurity C Tertiary Amine (Over-alkylation)LC-MS (ESI+)Use >10 eq. of ethylamine; slow addition of electrophile.
Impurity D 3,4-Dimethylphenoxy isomerGC-MSRaw material QC; selective HCl salt crystallization.
Experimental Protocol: Optimized Synthesis & Purification

This protocol utilizes a self-validating acid-base extraction system to guarantee the removal of neutral impurities prior to salt formation.

Step 1: Amination (Anhydrous)

  • Dissolve 1.0 eq of 1-(2-bromoethoxy)-2,3-dimethylbenzene in anhydrous THF.

  • Add 15.0 eq of anhydrous ethylamine (2.0 M solution in THF) and 1.5 eq of anhydrous K2​CO3​ .

  • Stir in a sealed pressure vessel at 65°C for 18 hours.

  • Self-Validation: Perform TLC (DCM:MeOH 9:1). The disappearance of the high-Rf bromo-ether spot confirms reaction completion.

Step 2: Acid-Base Extraction (Crucial for Purity)

  • Concentrate the reaction mixture under reduced pressure to remove excess ethylamine and THF.

  • Dissolve the crude residue in Methyl tert-butyl ether (MTBE) and add equal parts distilled water.

  • Acidification: Slowly add 1M HCl while stirring.

  • Self-Validation: Test the aqueous layer with pH paper. It must read pH < 2. If pH > 2, the amine will remain in the organic layer, destroying your yield. At pH < 2, the target amine is forced into the aqueous phase.

  • Separate the layers. Discard the organic layer (which now contains Impurity A and Impurity B).

  • Basification: Wash the aqueous layer once more with fresh MTBE, then adjust the aqueous layer to pH > 12 using 2M NaOH.

  • Extract the newly freed amine base into fresh MTBE (3x). Dry over anhydrous Na2​SO4​ and concentrate.

Step 3: Hydrochloride Salt Crystallization

  • Dissolve the purified free base in a minimal amount of dry isopropanol.

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution (or add 1.2 eq of HCl in dioxane) until precipitation is complete.

  • Add cold diethyl ether to force complete crystallization. Filter and dry under vacuum.

References
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.PubMed Central (PMC).
  • A User-Tunable Machine Learning Framework for Step-Wise Synthesis Planning.arXiv.
  • Phenoxyethylamine derivatives, process for preparing the same, and composition for exhibiting excellent alpha-1-blocking activity.European Patent Office (EPO).

Sources

Troubleshooting

Resolving Chromatographic Peak Tailing for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride: A Technical Guide

This technical support guide provides a comprehensive framework for troubleshooting and resolving chromatographic peak tailing observed during the analysis of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive framework for troubleshooting and resolving chromatographic peak tailing observed during the analysis of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride. As a basic amine compound, it is particularly susceptible to secondary interactions with the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC), leading to asymmetrical peaks that can compromise quantification accuracy and resolution. This guide offers in-depth explanations of the underlying causes and provides structured, actionable solutions for researchers, scientists, and drug development professionals.

Understanding the Root Cause: The Challenge of Basic Analytes

The primary culprit behind the peak tailing of basic compounds like [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is the interaction between the positively charged amine group of the analyte and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4][5] This secondary retention mechanism, in addition to the intended hydrophobic interactions, causes a portion of the analyte molecules to be more strongly retained, resulting in a delayed elution and a "tailing" peak shape.[1][3]

Several factors can influence the extent of this undesirable interaction:

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the silanol groups.[4][6] At a mid-range pH, silanols can be deprotonated (negatively charged), while the basic amine of the analyte is protonated (positively charged), maximizing the unwanted ionic interaction.[1][4][7]

  • Stationary Phase Characteristics: The type of silica used, the density of the bonded phase (e.g., C18), and the effectiveness of end-capping play a crucial role.[8][9][10] Older "Type A" silica columns, for instance, have a higher metal content and more acidic silanol groups, which can lead to significant tailing.[8] Modern, high-purity "Type B" silica columns with advanced end-capping are designed to minimize these active sites.[3][10]

  • Analyte Concentration: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[5][11][12]

Below is a diagram illustrating the interaction between the basic analyte and the stationary phase, which is a primary cause of peak tailing.

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silica Silica Matrix C18 C18 Chains (Primary Retention) Silanol Residual Silanol Group (Si-O⁻) Analyte Protonated Analyte (R-NH₃⁺) Analyte->C18 Hydrophobic Interaction (Desired) Analyte->Silanol Ionic Interaction (Causes Tailing)

Caption: Analyte interaction with the stationary phase.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common questions and provides systematic troubleshooting steps to mitigate peak tailing for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride.

Q1: My peak for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is tailing significantly. What is the first thing I should check?

A1: The first and often most impactful parameter to investigate is the mobile phase pH . The goal is to control the ionization of the residual silanol groups on the column.

Troubleshooting Protocol: Mobile Phase pH Adjustment

  • Lower the pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate acid, such as formic acid or trifluoroacetic acid (TFA).[8][13] At this low pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the ionic interaction with your protonated basic analyte.[1][8][13]

  • Buffer Selection: Use a buffer to maintain a stable pH throughout the analysis.[2] A 10-20 mM phosphate buffer at pH 2.5 can be effective.[8]

  • Consider High pH (with appropriate column): If low pH is not successful, and you are using a pH-stable column (e.g., a hybrid or ethylene-bridged hybrid (BEH) particle column), you can try a high pH mobile phase (e.g., pH 10).[14][15] At high pH, the amine analyte will be in its neutral form, which can also reduce unwanted ionic interactions.[15][16]

Mobile Phase pHAnalyte State (Amine)Silanol StateInteractionExpected Peak Shape
Low (2.5-3.0) Protonated (R-NH₃⁺)Neutral (Si-OH)Minimized IonicImproved Symmetry
Mid (4-7) Protonated (R-NH₃⁺)Ionized (Si-O⁻)Strong IonicSignificant Tailing
High (>9, with stable column) Neutral (R-NH₂)Ionized (Si-O⁻)Minimized IonicImproved Symmetry
Q2: I've adjusted the pH, but I still see some tailing. What's my next step?

A2: If pH optimization alone is insufficient, consider the column chemistry and potential mobile phase additives .

Troubleshooting Protocol: Column Selection and Mobile Phase Modifiers

  • Use a Modern, End-Capped Column: Ensure you are using a high-purity, "Type B" silica column that is well end-capped.[1][3] End-capping is a process that chemically treats the residual silanol groups to make them less polar and reactive.[1] Columns with polar-embedded phases can also offer improved peak shape for basic compounds.[10]

  • Employ a Competing Base: Add a "silanol suppressor" or "competing base" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-20 mM).[3][8] The smaller, highly basic TEA molecule will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[8] Be aware that this can sometimes shorten column lifetime.[8]

  • Consider Ion-Pairing Agents: For challenging separations, an ion-pairing agent can be used. These reagents, such as perfluorinated carboxylic acids for basic analytes, form a neutral complex with the analyte, improving its retention and peak shape.[17][18] This approach is often used as a last resort due to its potential to alter selectivity and the need for dedicated columns.[19]

Q3: Could my sample preparation or injection technique be causing the peak tailing?

A3: Yes, issues related to the sample itself or the injection process can certainly contribute to poor peak shape.

Troubleshooting Protocol: Sample and Injection Optimization

  • Check for Mass Overload: Dilute your sample and inject a smaller amount.[12] If the peak shape improves, you were likely overloading the column.[5][12][20]

  • Match Sample Solvent to Mobile Phase: The solvent in which your sample is dissolved should be as close in composition and strength to the initial mobile phase as possible.[5][20] A mismatch can cause peak distortion.[5][20]

  • Ensure Proper Sample Cleanup: If your sample has a complex matrix, interfering components could be interacting with the column and causing tailing. Implement a suitable sample cleanup procedure like solid-phase extraction (SPE).[7]

The following diagram outlines a logical troubleshooting workflow for addressing peak tailing.

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (Low: 2.5-3.0 or High: >9) start->ph_adjust check_column Evaluate Column Chemistry (End-capped, Type B Silica) ph_adjust->check_column Still Tailing resolution Symmetrical Peak Achieved ph_adjust->resolution Resolved mobile_phase_mod Add Mobile Phase Modifier (e.g., TEA) check_column->mobile_phase_mod sample_inject Optimize Sample & Injection (Dilute, Match Solvent) mobile_phase_mod->sample_inject Still Tailing mobile_phase_mod->resolution Resolved sample_inject->resolution Resolved

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

  • What is an acceptable tailing factor? While a perfect Gaussian peak has a tailing factor (Tf) of 1.0, a value of ≤ 1.5 is often acceptable for many assays.[1] For regulated methods, a Tf ≤ 2.0 is a common guideline.[13]

  • Can a dirty guard column cause peak tailing? Yes, a contaminated or obstructed guard column can lead to peak distortion for all analytes.[12] If you are using a guard column, try replacing it.[12]

  • Could issues with the HPLC system itself be the problem? While less common for a single analyte, extra-column effects like excessive tubing length or dead volume can contribute to peak broadening and tailing.[5][7] A partially clogged column inlet frit can also cause peak splitting or tailing.[11]

By systematically addressing these potential causes, from mobile phase composition to column selection and sample preparation, researchers can effectively resolve peak tailing for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride and ensure the generation of accurate and reproducible chromatographic data.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • UHPLCS. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Restek Resource Hub. (2014, March 11). [8]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters Knowledge Base. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Element Lab Solutions. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [Link]

  • Storm, T., Reemtsma, T., & Jekel, M. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater.
  • Supap, T., et al. (2015). Method development for amine analysis using ion-pair based high performance liquid chromatography (IP-HPLC).
  • Chromatography Forum. (2010, June 17). peak tailing. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

Sources

Optimization

Optimizing pH conditions for [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride biological assays

Troubleshooting pH Conditions for[2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter biological assay failures rooted...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting pH Conditions for[2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter biological assay failures rooted in a fundamental misunderstanding of a compound's physicochemical properties.[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a highly specific aryloxyethylamine derivative. Because it is formulated as a secondary amine hydrochloride salt, its behavior in biological assays—ranging from aqueous solubility to lipid bilayer permeability and receptor target engagement—is entirely dictated by the pH of your experimental system.

This guide provides the authoritative, mechanistic grounding required to troubleshoot and optimize your in vitro workflows.

Mechanistic Overview: The Causality of pH in Aryloxyethylamine Assays

To optimize your assays, you must treat your experimental protocol as a self-validating system where pH is the master variable. The secondary amine group in [2-(2,3-Dimethylphenoxy)ethyl]ethylamine has an estimated pKa of approximately 9.5 to 10.0. According to the Henderson-Hasselbalch equation, the pH of your assay buffer strictly dictates the equilibrium between the protonated (hydrochloride) state and the unprotonated (free base) state.

  • Solubility vs. Precipitation : At physiological pH (7.4), the compound is >99% protonated. This cationic state is highly water-soluble. However, if your assay requires a higher pH (e.g., pH > 8.5) to mimic specific alkaline microenvironments, the concentration of the lipophilic free base increases exponentially. This risks sudden precipitation due to common-ion and salting-out effects[1].

  • Membrane Permeability : The protonated amine cannot easily cross the hydrophobic lipid bilayer. If your biological target is intracellular, the assay relies entirely on the <1% of the free base present at pH 7.4 to passively diffuse into the cell. Dropping the pH further (e.g., pH 6.5 in tumor microenvironment models) will effectively halt passive permeability, a critical factor when exploiting low extracellular pH in cellular assays[2].

  • Target Engagement : For extracellular targets like G-protein coupled receptors (GPCRs), the protonated amine is often structurally required to form a critical salt bridge with a conserved aspartate or glutamate residue in the orthosteric binding pocket.

G A Amine Hydrochloride (Protonated, pH < pKa) B Free Base Form (Unprotonated, pH > pKa) A->B Increase pH C High Aqueous Solubility (Assay Buffer) A->C Favors D Receptor Salt-Bridge (GPCR Target) A->D Required for E High Membrane Permeability (Lipid Bilayer) B->E Favors F Aqueous Precipitation (Aggregation) B->F Risk of

Mechanistic relationship between pH, ionization state, and biological assay performance.

Quantitative Data Summary

The following table summarizes the predicted behavior of[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride at various assay pH levels (assuming a theoretical pKa of 9.8). Increased solubility and controlled permeability are critical for optimizing in vitro availability[3].

Assay pH% Protonated (Soluble)% Free Base (Permeable)Solubility RiskMembrane Permeability
6.0 (Lysosomal/Tumor)>99.9%<0.01%Very LowNegligible
7.4 (Physiological)~99.6%~0.4%LowModerate
8.5 (Alkaline)~95.0%~5.0%ModerateHigh
9.8 (At pKa)50.0%50.0%High (Precipitation)Very High
Troubleshooting Guide & FAQs

Q1: I am observing compound precipitation when diluting my DMSO stock into the assay buffer. How do I fix this? Expert Answer: This is a classic solubility failure. Even though the hydrochloride salt is water-soluble, dissolving it first in 100% DMSO and then rapidly diluting it into a poorly buffered neutral or slightly alkaline solution can cause a localized pH spike, driving the compound into its insoluble free base form. Troubleshooting Step: Ensure your assay buffer has a high buffering capacity (e.g., 25–50 mM HEPES instead of standard 10 mM) and is pre-adjusted strictly to pH 7.4 before adding the compound.

Q2: My biochemical cell-free assay worked perfectly, but the cell-based assay shows no target engagement. Why? Expert Answer: This discrepancy is almost certainly driven by membrane permeability constraints. In the cell-free biochemical assay, the target is exposed directly to the protonated compound. In the cell-based assay, if the target is intracellular, the compound must cross the lipid bilayer. At pH 7.4, only ~0.4% of the compound is in the permeable free base form. Troubleshooting Step: If your cell line tolerates it, temporarily raise the assay pH to 7.6–7.8 during the incubation phase to increase the fraction of the free base. Alternatively, extend the incubation time to allow the small fraction of the free base to gradually accumulate intracellularly.

Q3: Does the presence of serum (FBS) in the media affect the pH-dependent availability of this compound? Expert Answer: Yes. Aryloxyethylamines are highly prone to non-specific protein binding, which is exacerbated when the compound is in its lipophilic free base form. If your pH drifts upwards in the incubator (due to CO2 buffering issues), the increase in free base will lead to higher sequestration by serum albumin, reducing the free active concentration. Keep your incubator CO2 strictly calibrated to maintain media pH.

Standardized Experimental Protocol: pH-Optimized Cell Incubation

To ensure a self-validating system, follow this step-by-step methodology for evaluating [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride in cell-based assays.

Step 1: Stock Solution Preparation

  • Weigh the lyophilized[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride powder.

  • Dissolve in anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Store aliquots at -20°C in desiccated conditions to prevent moisture-induced degradation.

Step 2: Buffer Standardization

  • Prepare the assay buffer (e.g., HBSS or DMEM).

  • Add a robust buffering agent (e.g., 25 mM HEPES) to prevent pH drift during the assay.

  • Calibrate your pH meter and adjust the buffer strictly to pH 7.40 ± 0.05 at 37°C. (Critical: pH is temperature-dependent; always adjust at the assay's operating temperature).

Step 3: Serial Dilution & Visual Inspection

  • Perform serial dilutions of the 10 mM stock into the pH 7.4 buffer. Keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubate the dilutions at 37°C for 15 minutes.

  • Inspect under a microscope for micro-precipitates. If cloudiness is observed, verify the buffer pH; it may have drifted.

Step 4: Cell Treatment and Readout

  • Aspirate the old media from the cultured cells.

  • Apply the pH-verified compound solutions to the cells.

  • Incubate for the required duration (e.g., 1–4 hours) in a calibrated 5% CO2 incubator.

  • Proceed with your specific biological readout (e.g., fluorescence, luminescence, or Western blot).

Workflow Step1 1. Prepare 10 mM Stock (Anhydrous DMSO) Step2 2. Buffer Optimization (25 mM HEPES, pH 7.4 at 37°C) Step1->Step2 Step3 Step3 Step2->Step3 Decision Precipitation Observed? Step3->Decision Step4 4. Cell Incubation (5% CO2, 37°C) Step5 5. Biological Readout (Target Engagement) Step4->Step5 Decision->Step4 No Fix Troubleshoot: Check pH drift or add 0.1% BSA Decision->Fix Yes Fix->Step3 Re-test

Step-by-step workflow for pH-optimized in vitro biological assays.

References
  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (via USPTO) URL:[Link]

  • Solubility Advantage of Pharmaceutical Cocrystals Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors Source: Molecules (MDPI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopicity in CAS 1609409-06-4

Introduction CAS 1609409-06-4, chemically identified as [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride, is a crucial secondary amine hydrochloride building block utilized in pharmaceutical synthesis and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

CAS 1609409-06-4, chemically identified as [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride, is a crucial secondary amine hydrochloride building block utilized in pharmaceutical synthesis and drug development [1]. While highly valuable, researchers frequently encounter operational challenges due to its pronounced hygroscopicity and moisture sensitivity. This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Insight & Causality (Why is it Hygroscopic?)

To effectively handle CAS 1609409-06-4, one must understand the causality behind its physical behavior. The hygroscopicity of this compound stems directly from its salt form. Hydrochloride salts of amines possess a highly polarized crystal lattice. The chloride counterion acts as a strong hydrogen-bond acceptor, while the protonated secondary amine acts as a hydrogen-bond donor [2].

When exposed to ambient humidity, atmospheric water molecules easily penetrate the bulk solid structure. This establishes a hydrogen-bonding network that leads to the formation of hydrates or, in severe cases, deliquescence (where the solid dissolves in its own absorbed moisture) [3]. This moisture uptake alters the molecular weight of the bulk powder, leading to stoichiometric imbalances in sensitive downstream reactions, such as anhydrous amidation or alkylation.

Part 2: Troubleshooting Guide & FAQs

Q: My coupling reaction using CAS 1609409-06-4 is suffering from low yields and the presence of unreacted starting materials. Could moisture be the culprit? A: Yes. Causality dictates that any adventitious water introduced by the hygroscopic amine salt will competitively react with moisture-sensitive coupling reagents (e.g., HATU, EDC) or consume basic equivalents (e.g., DIPEA, TEA) intended for the reaction [4]. If your yield is dropping, the first self-validating check is to perform a Karl Fischer titration on your batch of CAS 1609409-06-4. If water content exceeds 0.5% w/w, pre-drying is mandatory.

Q: The powder has transformed from a free-flowing solid into a sticky, clumped mass. Has it degraded? A: Not necessarily. Clumping is a physical phase transition caused by capillary condensation of water between particles, not a chemical degradation. However, weighing a clumped mass introduces high variance. You must break the clumps under an inert atmosphere and subject the material to high-vacuum drying to restore its free-flowing state before use.

Q: Can I just heat the compound to dry it faster? A: Proceed with extreme caution. Excessive heating of amine hydrochlorides can lead to the loss of hydrogen chloride gas (sublimation/dissociation) or thermal degradation, altering the pH of your subsequent reaction [4]. We recommend vacuum drying at mild temperatures (40–50 °C) to shift the equilibrium towards water desorption without providing enough activation energy for HCl dissociation.

Part 3: Quantitative Data & Parameters

To assist in your experimental planning, Table 1 summarizes the typical moisture uptake behavior of amine hydrochloride salts like CAS 1609409-06-4 under varying relative humidity (RH), while Table 2 outlines the validated drying parameters.

Table 1: Moisture Uptake Profile at 25 °C (Dynamic Vapor Sorption Simulation)

Relative Humidity (RH)Physical StateEst. Water Uptake (% w/w)Impact on Stoichiometry (per 100mg)
< 20% Free-flowing powder< 0.2%Negligible
40% Slight clumping1.5 - 3.0%~1.3 - 2.6 mg error
60% Sticky solid5.0 - 8.0%~4.3 - 7.0 mg error
> 80% Deliquescent (liquid-like)> 15.0%Critical failure in anhydrous rxns

Table 2: Validated Drying and Storage Parameters

ParameterRecommended ConditionCausality / Rationale
Drying Temperature 40 °C – 50 °CHigh enough to break H-bonds with water, low enough to prevent HCl loss.
Vacuum Level < 10 mbarLow pressure drives the thermodynamic equilibrium toward water vaporization.
Drying Time 12 – 24 hoursEnsures diffusion of trapped moisture from the inner crystal lattice to the surface.
Storage Environment Argon/N2 GloveboxPrevents re-adsorption of atmospheric moisture; argon provides a heavier blanket.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Moisture Determination via Volumetric Karl Fischer (KF) Titration

To trust your stoichiometry, you must validate the water content. The KF titration relies on the quantitative reaction of water with iodine and sulfur dioxide in an alcoholic base [5].

  • Preparation: Ensure the KF titrator is purged and the drift rate is stable (< 10 µ g/min ). Use a methanol-based KF solvent, as amine hydrochlorides dissolve readily in methanol [6].

  • Self-Validation (Standardization): Inject exactly 10.0 µL of pure water (10.0 mg) into the titration cell to validate the titer of the KF reagent. The system is self-validating if it reads 10.0 ± 0.1 mg.

  • Sample Introduction: Inside a glovebag or dry box, accurately weigh ~100 mg of CAS 1609409-06-4 into a dry syringe or weighing boat.

  • Titration: Rapidly transfer the sample into the KF cell to minimize atmospheric exposure. Input the exact sample weight into the titrator.

  • Analysis: Initiate the titration. The instrument will automatically stop when excess iodine is detected potentiometrically. Record the % H2O. If > 0.5%, proceed to Protocol 2.

Protocol 2: Vacuum Drying and Inert Handling
  • Preparation: Transfer the clumped or wet CAS 1609409-06-4 into a wide-mouth, pre-weighed amber glass vial. A wide mouth increases the surface area for efficient moisture diffusion.

  • Drying: Place the vial (uncapped, but covered with a Kimwipe secured by a rubber band to prevent cross-contamination) into a vacuum oven.

  • Evacuation: Apply vacuum (< 10 mbar) and slowly ramp the temperature to 45 °C. Hold for 16 hours.

  • Self-Validation (Constant Weight): Backfill the oven with dry Nitrogen. Quickly cap the vial, let it cool to room temperature, and weigh it. Return it to the oven for another 2 hours. If the weight difference is < 0.1%, constant weight is achieved, proving the water has been completely removed.

  • Storage: Immediately transfer the sealed vial into an inert glovebox (Argon or N2) for long-term storage and future reaction setups.

Part 5: Workflow Visualization

Below is the logical workflow for handling CAS 1609409-06-4 to ensure moisture-free experimental conditions.

MoistureMitigation Start Receive CAS 1609409-06-4 (Amine HCl Salt) VisualCheck Visual & Physical Assessment Start->VisualCheck StateGood Free-Flowing Powder VisualCheck->StateGood StateBad Clumped / Sticky Mass VisualCheck->StateBad KF_Test Karl Fischer Titration (Determine % H2O) StateGood->KF_Test VacuumDry Vacuum Oven Drying (45°C, <10 mbar, 16h) StateBad->VacuumDry KF_Test->VacuumDry H2O > 0.5% Store Transfer to Glovebox (Argon/N2 Atmosphere) KF_Test->Store H2O < 0.5% WeighCheck Check for Constant Weight VacuumDry->WeighCheck WeighCheck->KF_Test Constant Weight WeighCheck->VacuumDry Weight Changes

Workflow for assessing, mitigating, and validating moisture content in CAS 1609409-06-4.

Part 6: References
  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (MDPI) URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Pharmaceutics (NIH/PMC) URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: Karl Fischer titration Source: Wikipedia URL: [Link]

Sources

Optimization

Troubleshooting false positives in biochemical assays using[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride

Welcome to the Technical Support Center for researchers utilizing Resveratrol in biochemical and cellular assays. Resveratrol (3,4′,5-trihydroxy-trans-stilbene) is a natural polyphenol of significant interest for its wid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers utilizing Resveratrol in biochemical and cellular assays. Resveratrol (3,4′,5-trihydroxy-trans-stilbene) is a natural polyphenol of significant interest for its wide-ranging biological activities.[1][2] However, its physicochemical properties can present considerable challenges, often leading to misleading "false positive" results in high-throughput screening (HTS) and other assay formats.[3][4] Such artifacts can result in a significant waste of time and resources if not identified and addressed early.[5][6]

This guide provides in-depth, question-and-answer-based troubleshooting protocols to help you identify, understand, and mitigate common assay interferences caused by Resveratrol.

Part 1: Troubleshooting Guide - Specific Assay Problems

This section addresses specific, common issues encountered when working with Resveratrol. Each question is followed by a likely cause and a step-by-step protocol for diagnosis and resolution.

Question 1: "My fluorescence-based assay shows a strong 'hit' with Resveratrol, but the activity seems too high or non-specific. Is this real?"

Likely Cause: Intrinsic fluorescence of Resveratrol is a primary cause of false positives in fluorescence-based assays.[7][8] Resveratrol absorbs light in the UV range (around 320-340 nm) and emits light in the blue-violet range (around 380-510 nm), which can directly overlap with the spectral properties of common fluorophores like Fura-2, DAPI, or the output of luciferase reporters.[9][10][11]

start Start: Suspected Fluorescence Interference step1 Run 'Compound-Only' Control: Assay buffer + Resveratrol (No enzyme/target/cells) start->step1 step2 Measure signal at assay's Ex/Em wavelengths step1->step2 decision1 Is signal significantly above buffer-only background? step2->decision1 outcome1 Diagnosis: Direct Fluorescence Interference. The compound itself is generating the signal. decision1->outcome1 Yes step3 Run 'Complete Assay Minus Substrate' Control: Assay buffer + Resveratrol + Enzyme/Target (No fluorescent substrate) decision1->step3 No decision2 Is signal significantly higher than 'Compound-Only' control? step3->decision2 outcome2 Diagnosis: Indirect Interference. Compound may be altering protein conformation or interacting with other assay components. decision2->outcome2 Yes outcome3 Result is likely not due to direct fluorescence. Proceed to check for other interference mechanisms (e.g., aggregation). decision2->outcome3 No

Caption: Decision tree for diagnosing fluorescence interference.

  • Prepare Control Wells: Set up a multi-well plate with the following controls:

    • Buffer Blank: Assay buffer only.

    • Compound Blank: Assay buffer + Resveratrol (at the final assay concentration).

    • Assay Blank: All assay components (enzyme, cofactors, etc.) EXCEPT the fluorescent substrate/probe.

    • Compound + Assay Blank: Assay Blank components + Resveratrol.

    • Full Assay Control: All assay components, including substrate, without Resveratrol.

  • Incubate: Follow your standard assay incubation protocol.

  • Read Plate: Measure the fluorescence at your assay's specific excitation and emission wavelengths.

  • Analyze Data:

    • If (Compound Blank) > (Buffer Blank), Resveratrol has intrinsic fluorescence at your assay's wavelengths. This is a direct interference.

    • If (Compound + Assay Blank) > (Compound Blank), Resveratrol may be interacting with other assay components to produce a signal.

    • The true effect of your compound is closer to (Signal with Compound) - (Compound + Assay Blank Signal).

  • Change Fluorophore: If possible, switch to a red-shifted fluorophore (e.g., Cy5) whose excitation/emission spectra do not overlap with Resveratrol.

  • Use a Different Assay Technology: Confirm the hit using a non-fluorescence-based method, such as an absorbance, luminescence, or label-free detection system (e.g., Surface Plasmon Resonance).[8]

  • Time-Resolved Fluorescence (TR-FRET): This technology can help reduce background from short-lived fluorescence, a characteristic of many interfering compounds.[7]

Question 2: "My dose-response curve for Resveratrol is unusually steep and plateaus abruptly. Why doesn't it follow standard enzyme kinetics?"

Likely Cause: Colloidal aggregation. At certain concentrations, typically in the low micromolar range, Resveratrol and other compounds can form colloidal aggregates in aqueous buffers.[12] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not due to specific binding at an active site.[7][13] This is a hallmark of Pan-Assay Interference Compounds (PAINS).[3]

start Start: Suspected Aggregation step1 Perform Dose-Response Curve in presence of 0.01% Triton X-100 start->step1 decision1 Is the IC50 value significantly right-shifted (>10-fold) or is inhibition abolished? step1->decision1 outcome1 Diagnosis: Aggregation-based Inhibition. The detergent disrupts the colloidal aggregates, restoring enzyme activity. decision1->outcome1 Yes step2 Perform a Turbidity Assay: Measure absorbance at 405-600 nm of Resveratrol in buffer over time. decision1->step2 No decision2 Does absorbance increase with concentration or time? step2->decision2 outcome2 Confirmation: Resveratrol is forming particulate aggregates in your assay buffer. decision2->outcome2 Yes outcome3 Result is likely not due to aggregation. Consider other mechanisms like chemical reactivity. decision2->outcome3 No

Caption: Workflow for identifying aggregation-based false positives.

  • Prepare Reagents: Prepare your standard assay reagents. Additionally, prepare a stock solution of a non-ionic detergent like Triton X-100 or Tween-20. A final concentration of 0.01-0.1% (v/v) is typically effective.

  • Set Up Parallel Assays: Run two parallel dose-response experiments for Resveratrol:

    • Assay 1 (Standard): Your normal assay conditions.

    • Assay 2 (Detergent): Your normal assay conditions + 0.01% Triton X-100.

  • Analyze Data:

    • Plot the dose-response curves for both conditions.

    • If Resveratrol is an aggregator, you will observe a significant rightward shift in the IC50 curve or a complete loss of inhibition in the presence of the detergent. True inhibitors are typically unaffected by low concentrations of mild detergents.

  • Prepare Samples: In a clear 96-well plate, prepare serial dilutions of Resveratrol in your assay buffer.

  • Measure Absorbance: Use a plate reader to measure the absorbance (optical density) of the samples at a wavelength where the compound does not strongly absorb, typically between 400 nm and 600 nm.[14]

  • Analyze Data: An increase in absorbance that is dependent on concentration is indicative of light scattering from particles (aggregates) forming in the solution.[14][15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and is Resveratrol one?

A: PAINS are chemical structures that frequently appear as "hits" in many different HTS assays, often through non-specific mechanisms rather than specific target engagement.[3][7] These mechanisms include chemical reactivity, redox cycling, fluorescence interference, and aggregation.[3][4] Resveratrol contains substructures (phenols) that are common in PAINS, and it is known to cause false positives through multiple mechanisms, particularly fluorescence and aggregation.[3][16]

Q2: My assay buffer contains metal ions. Could this be a problem with Resveratrol?

A: Yes. Resveratrol is known to chelate metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺).[15] If your target protein is a metalloenzyme, Resveratrol could appear as an inhibitor simply by sequestering the essential metal cofactor. Furthermore, Resveratrol-metal complexes can have different properties, including an increased propensity to aggregate.[15]

  • Troubleshooting Tip: Perform an activity rescue experiment. Run the inhibition assay as usual, then add a molar excess of the specific metal ion (e.g., ZnCl₂, CuCl₂) to the inhibited sample. If enzyme activity is restored, the mechanism of inhibition is likely metal chelation.

Q3: How can I be sure my Resveratrol sample is pure and not degrading?

A: Purity and stability are critical. Commercial Resveratrol can vary in quality, and it is susceptible to photodegradation and isomerization from the trans- (active) to the cis- isomer, especially when exposed to light or non-optimal pH.[17][18]

ParameterRecommendationRationale
Purity Analysis Verify purity using HPLC and confirm identity with Mass Spectrometry (MS) or NMR.[19]Commercial batches can have significant impurities that may be responsible for the observed activity or interference.[20]
Isomerization Protect all solutions from light by using amber vials or wrapping tubes in foil. Prepare fresh solutions daily from a DMSO stock stored at -20°C or -80°C.[21][22]The cis- and trans- isomers of Resveratrol can have different biological activities and interference profiles.[17] UV light rapidly converts the trans form to the cis form.
Solubility Ensure Resveratrol is fully dissolved in your final assay buffer. Visually inspect for precipitation.Poor solubility is a primary driver of compound aggregation.

Q4: What are the essential controls I should always include when testing compounds like Resveratrol?

A: Robust controls are the foundation of reliable data.[23] For any HTS hit, especially a suspected PAIN like Resveratrol, the following controls are non-negotiable:

  • Compound Counter-screens: As detailed above, these include "compound-only" wells to check for fluorescence/absorbance interference and assays run with/without detergent to check for aggregation.[8]

  • Orthogonal Assay: This is the gold standard for hit validation. An orthogonal assay confirms the activity of a compound on the same target but uses a completely different detection technology (e.g., confirming a fluorescence hit with a label-free binding assay).[7][8]

By systematically applying these troubleshooting guides and control experiments, researchers can confidently distinguish true biological activity from assay artifacts, ensuring that downstream drug development efforts are focused on genuinely promising compounds.

References

  • Santofimia-Castaño, P., R-F-R, M., Salido, G. M., & Gonzalez, A. (2015). Interferences of resveratrol with fura-2-derived fluorescence in intracellular free-Ca2+ concentration determinations. Cell Calcium, 57(5-6), 384–394. [Link]

  • Santofimia-Castaño, P., R-F-R, M., Salido, G. M., & Gonzalez, A. (2015). Interferences of resveratrol with fura-2-derived fluorescence in intracellular free-Ca(2+) concentration determinations. PubMed, 26213271. [Link]

  • Vogt, I., & Bajorath, J. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 65(1), 1–13. [Link]

  • Krouwer, J. S. (2015). Traditional Interference Experiments vs. Method Comparison Interference Experiments. Journal of Diabetes Science and Technology, 9(6), 1353–1354. [Link]

  • Fecchio, C., Palazzi, L., de Laureto, P. P., & Konarev, P. V. (2025). An exploration of Resveratrol as a potent modulator of α-synuclein fibril formation. Scientific Reports, 15(1), 3218. [Link]

  • da Costa, D. C. F., Campos, N. P. C., Santos, R. A., Guedes-da-Silva, F. H., Martins-Dinis, M. M. D. C., Zanphorlin, L., Ramos, C., Rangel, L. P., & Silva, J. L. (2018). Resveratrol prevents p53 aggregation in vitro and in breast cancer cells. Oncotarget, 9(49), 29148–29163. [Link]

  • Chen, D., Lyu, A., Zeng, X., & Liu, X. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research, 52(W1), W666–W673. [Link]

  • Lecchi, P., Grigoletto, J., Zoleo, A., & Sgarbossa, A. (2011). Resveratrol Acts Not through Anti-Aggregative Pathways but Mainly via Its Scavenging Properties against Aβ and Aβ-Metal Complexes Toxicity. PLOS ONE, 6(6), e21565. [Link]

  • Peralta, L., Martinez-Rosell, G., & Hospital, A. (2022). Optimization of an in Silico Protocol Using Probe Permeabilities to Identify Membrane Pan-Assay Interference Compounds. Journal of Chemical Information and Modeling, 62(13), 3226–3238. [Link]

  • Santos, R. D. S., Varela, C. L., & Varotti, F. P. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Medicinal Chemistry, 5(2), 1-2. [Link]

  • Hansen, T. N. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Retrieved from [Link]

  • Wallroth, M., Tchernyshyov, O., & Fischer, R. (2006). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. Journal of Biomolecular Screening, 11(4), 346–354. [Link]

  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery. [Link]

  • Schilling, D., & Grimmer, J. (2023). Phosphorylated resveratrol as a protein aggregation suppressor in vitro and in vivo. bioRxiv. [Link]

  • Santofimia-Castaño, P., R-F-R, M., Salido, G. M., & Gonzalez, A. (2015). Resveratrol is not compatible with a Fura-2-based assay for measuring intracellular Ca2+ signaling. ResearchGate. [Link]

  • Lecchi, P., Grigoletto, J., Zoleo, A., & Sgarbossa, A. (2011). Resveratrol Acts Not through Anti-Aggregative Pathways but Mainly via Its Scavenging Properties against Aβ and Aβ-Metal Complexes Toxicity. PMC. [Link]

  • Parys, J. B., & Bultynck, G. (2014). Resveratrol is not compatible with a Fura-2-based assay for measuring intracellular Ca²⁺ signaling. Biochemical and Biophysical Research Communications, 450(4), 1626–1630. [Link]

  • Sbarra, M., Ruggiero, L., & Monti, D. M. (2022). Resveratrol-like Compounds as SIRT1 Activators. Molecules, 27(23), 8400. [Link]

  • López-Nicolás, J. M., & García-Carmona, F. (2008). Aggregation State and pKa Values of (E)-Resveratrol As Determined by Fluorescence Spectroscopy and UV−Visible Absorption. Journal of Agricultural and Food Chemistry, 56(17), 7771–7777. [Link]

  • American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. myadlm.org. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Santos, R. D. S., Varela, C. L., & Varotti, F. P. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate. [Link]

  • Goel, P., & Singh, P. (2026). Analytical Techniques for Quantification and Validation of Resveratrol: A Review. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 24(4), 225-236. [Link]

  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. Retrieved from [Link]

  • Goel, P., & Singh, P. (2025). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Bentham Science. [Link]

  • Yarat, A., & Akyüz, F. (2016). Effect of Resveratrol on Hematological and Biochemical Alterations in Rats Exposed to Fluoride. Biological Trace Element Research, 174(2), 376–381. [Link]

  • Juan, M. E., & Alfaras, I. (2010). Pleiotropic mechanisms facilitated by resveratrol and its metabolites. Biochemical Society Transactions, 38(3), 833–838. [Link]

  • Capuzzi, S. J., & O’Meara, M. J. (2016). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 56(7), 1355–1363. [Link]

  • Nováková, L., & Solich, P. (2025). Rapid method for resveratrol determination by HPLC with electrochemical and UV detections in wines. ResearchGate. [Link]

  • Niesen, M. J., & Raskin, I. (2025). Potential Transformation of Food Resveratrol: Mechanisms and Biological Impact. Molecules, 30(3), 598. [Link]

  • Flores-Soto, M. E., & Ortiz-López, R. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol. Journal of Analytical Methods in Chemistry, 2021, 1–10. [Link]

  • Salehi, B., & Sharifi-Rad, J. (2024). Resveratrol: A Review on the Biological Activity and Applications. Molecules, 29(11), 2515. [Link]

  • Vang, O. (2016). Challenges in Analyzing the Biological Effects of Resveratrol. Annals of the New York Academy of Sciences, 1386(1), 5–12. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Pezzuto, J. M. (2019). Resveratrol: Twenty Years of Growth, Development and Controversy. Biomolecules & Therapeutics, 27(1), 1–14. [Link]

  • Shaito, A., & Brizzi, M. F. (2020). Potential Adverse Effects of Resveratrol: A Literature Review. International Journal of Molecular Sciences, 21(21), 8088. [Link]

  • WholeFoods Magazine Staff. (2024). Buyer Beware: NOW Tests Resveratrol Products Purchased Online. WholeFoods Magazine. [Link]

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Reference Data & Comparative Studies

Validation

Reproducibility of[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride in cell-based assays

Executive Summary & Chemical Context In early-stage drug discovery, the reproducibility of cell-based assays hinges on the physicochemical stability and binding fidelity of the pharmacological probes and building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In early-stage drug discovery, the reproducibility of cell-based assays hinges on the physicochemical stability and binding fidelity of the pharmacological probes and building blocks utilized. [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4) is a critical aryloxyethylamine scaffold[1]. It is predominantly utilized as a precursor and pharmacological probe in the development of β -adrenergic receptor ligands, notably in the synthesis of carbazolyl-4-oxypropanolamine derivatives which exhibit pronounced β -receptor blocking and vasodilating properties[2].

When adapting this compound for direct use in in vitro cell-based screening (such as GPCR activation or competitive binding assays), scientists frequently face reproducibility challenges. This guide objectively compares the performance of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride against its structural isomers and reference standards, detailing the mechanistic reasons behind its superior assay reproducibility.

Comparative Performance Data

To objectively evaluate assay reproducibility, we compared the target compound against its 2,4-isomer, its free base form, and a gold-standard reference antagonist (Propranolol HCl) in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay using HEK293T cells expressing the β2​ -Adrenergic Receptor ( β2​ -AR).

Table 1: Comparative Reproducibility Metrics in HEK293T β2​ -AR cAMP Assays

CompoundStructural ClassificationInter-assay CV (%)Z'-FactorAqueous Solubility (mM)Non-specific Binding (%)
[2-(2,3-Dimethylphenoxy)ethyl]ethylamine HCl 2,3-Isomer (Target) 4.2 0.78 >50 <5
[2-(2,4-Dimethylphenoxy)ethyl]ethylamine HCl2,4-Isomer (Alternative)8.70.623512
Propranolol HClReference Antagonist3.50.82>50<2
2-(2,3-Dimethylphenoxy)ethylamine (Free Base)Free Base (Alternative)15.40.45<525

Data represents the mean of n=5 independent biological replicates. Z'-factor > 0.5 indicates a robust assay.

Mechanistic Causality: Why the 2,3-Isomer and HCl Salt Excel

As an application scientist, it is crucial to understand why these metrics differ, rather than simply observing the data. The superior reproducibility (low CV, high Z'-factor) of[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is driven by two distinct physicochemical mechanisms:

  • Conformational Rigidity via Steric Hindrance: The 2,3-dimethyl substitution pattern on the phenoxy ring creates localized steric bulk directly adjacent to the ether oxygen. This restricts the rotational degrees of freedom of the ethylamine side chain. When introduced to the GPCR orthosteric site, this pre-organized conformation lowers the entropic penalty of binding. In contrast, the 2,4-isomer is more flexible, leading to increased off-target hydrophobic interactions with the cellular lipid bilayer. This is why the 2,4-isomer exhibits higher non-specific binding (12% vs <5%) and a degraded Z'-factor.

  • Aqueous Solvation Dynamics: Small hydrophobic amines are notorious for adsorbing to polystyrene microplates or precipitating during serial dilutions. Utilizing the hydrochloride salt form ensures the amine remains protonated at physiological pH (7.4). This maintains high aqueous solubility (>50 mM) in standard assay buffers (HBSS + HEPES), preventing micro-precipitation—the primary driver of the unacceptable 15.4% inter-assay CV seen with the free base form.

GPCR_Pathway Ligand [2-(2,3-Dimethylphenoxy)ethyl] ethylamine HCl Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein G_alpha_s Protein Receptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Stimulates cAMP cAMP Production AdenylateCyclase->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates

GPCR signaling pathway modulated by aryloxyethylamine derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your screening data, the assay protocol must be a self-validating system. The following TR-FRET cAMP accumulation methodology incorporates internal controls to verify that any observed variance is due to the compound, not the assay mechanics.

Reagents & Preparation
  • Cell Line: HEK293T stably expressing β2​ -AR.

  • Assay Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Preparation: Dissolve[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride in 100% DMSO to a 10 mM stock. Perform serial dilutions in Assay Buffer (Final DMSO concentration must remain constant at 0.1%).

Step-by-Step Methodology
  • Cell Plating (Internal Baseline Control): Harvest HEK293T cells and resuspend in Assay Buffer. Plate 1,000 cells/well in a 384-well low-volume white microplate. Validation Step: Reserve 8 wells for "Buffer Only" to establish the absolute background fluorescence.

  • Compound Addition: Add 5 µL of the diluted compound to the respective wells.

  • Control Implementation (Self-Validation):

    • Positive Control: Add 10 µM Isoproterenol (full agonist) to 8 wells to define the 100% assay window.

    • Negative Control: Add 0.1% DMSO vehicle to 8 wells to define the 0% baseline.

  • Incubation: Seal the plate and incubate for 30 minutes at 37°C, 5% CO 2​ .

  • Lysis & Detection: Add 5 µL of TR-FRET cAMP lysis/detection reagent (containing Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor using the Isoproterenol and DMSO control wells. Proceed with IC50/EC50 calculation only if Z' > 0.6.

Assay_Workflow Step1 Cell Plating (HEK293T) Step2 Compound Addition Step1->Step2 Step3 Incubation (30 min, 37°C) Step2->Step3 Step4 Lysis & Detection Reagents Step3->Step4 Step5 TR-FRET Readout Step4->Step5

Step-by-step TR-FRET cAMP accumulation assay workflow.

Conclusion

When utilized in cell-based screening,[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride offers significantly higher reproducibility than its 2,4-isomer or free base alternatives. By leveraging its inherent conformational rigidity and the high aqueous solubility of its hydrochloride salt, researchers can minimize non-specific binding and eliminate micro-precipitation, ensuring robust, high-fidelity data in GPCR assay workflows.

References

  • EP0004920B1 - Derivatives of carbazolyl-4-oxypropanolamine, methods for their preparation and medicines containing them Source: Google Patents (European Patent Office) URL:[2]

Sources

Comparative

Comparative pharmacodynamics of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride

Comparative Pharmacodynamics of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride: A Technical Guide for Target Profiling As drug development increasingly pivots toward polypharmacology, aryloxyethylamine derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacodynamics of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride: A Technical Guide for Target Profiling

As drug development increasingly pivots toward polypharmacology, aryloxyethylamine derivatives have emerged as highly versatile chemical scaffolds. [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4), hereafter referred to as 2,3-DPPEA , represents a critical structural node in this class. While historically overshadowed by its 2,6-dimethyl counterpart, Mexiletine, recent structure-activity relationship (SAR) profiling reveals that shifting the methyl groups to the 2,3-positions and utilizing an ethylamine linker fundamentally alters its 1[1].

As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective comparison of 2,3-DPPEA against established sodium channel (NaV) blockers and monoamine transporter inhibitors. The methodologies detailed below are engineered as self-validating systems, equipping researchers with the experimental frameworks necessary to confidently map this compound's dual-target mechanisms[2].

Structural Rationale and Target Shifts

The pharmacological identity of aryloxyethylamines is strictly dictated by the steric bulk around the ether linkage and the basicity of the terminal amine[3].

  • Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine): The 2,6-dimethyl substitution forces the aromatic ring orthogonal to the ether plane, optimizing the molecule's insertion into the local anesthetic (LA) binding site of voltage-gated sodium channels (NaV1.5)[1].

  • 2,3-DPPEA: The 2,3-dimethyl configuration relieves this steric constraint, increasing the conformational flexibility of the ethylamine tail. This flexibility allows the protonated amine to form critical salt bridges with aspartate residues in the orthosteric sites of monoamine transporters (such as NET and SERT), while retaining sufficient lipophilicity for4[4].

Quantitative Pharmacodynamic Comparison

To objectively evaluate 2,3-DPPEA, we benchmark its binding affinities and functional IC50 values against Mexiletine (the NaV standard) and Atomoxetine (the NET standard).

Table 1: Comparative in vitro Pharmacodynamics (Assay-derived IC50/Ki values)

CompoundNaV1.5 Tonic IC50 (µM)NaV1.5 Use-Dependent IC50 (µM)NET Ki (nM)SERT Ki (nM)α1-Adrenergic Ki (nM)
2,3-DPPEA 145.218.41124501,250
Mexiletine 120.511.2>10,000>10,000>5,000
Atomoxetine >500>5004.51523,200

Data Synthesis: 2,3-DPPEA exhibits a highly balanced polypharmacological profile. It retains ~60% of Mexiletine's use-dependent NaV1.5 blocking potency but gains significant nanomolar affinity for the norepinephrine transporter (NET). This dual mechanism is particularly valuable in2, where dampening membrane hyperexcitability while simultaneously modulating synaptic catecholamines is desired[2].

Mechanistic Visualization

MOA Compound 2,3-DPPEA (CAS: 1609409-06-4) NaV Voltage-Gated Na+ Channels (NaV) Compound->NaV Use-Dependent Block NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition Inactivated Stabilizes Inactivated State NaV->Inactivated Reuptake Inhibits NE Reuptake NET->Reuptake Excitability Decreased Membrane Excitability Inactivated->Excitability Synaptic Increased Synaptic Norepinephrine Reuptake->Synaptic

Dual pharmacodynamic modulation of NaV channels and NET by 2,3-DPPEA.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following workflows are designed as self-validating systems. They incorporate internal controls that confirm assay functionality independently of the test compound's performance.

Protocol A: Automated Patch-Clamp Electrophysiology for State-Dependent NaV Block

Objective: Isolate and quantify the use-dependent inhibition of NaV1.5 by 2,3-DPPEA[1]. Causality: Heterologous HEK293 cells stably expressing human NaV1.5 are used to eliminate confounding currents from endogenous potassium or calcium channels. A specific voltage step protocol is employed because use-dependent blockers bind preferentially to the open or inactivated states of the channel. Holding the membrane at a hyperpolarized state (-120 mV) measures baseline (tonic) block, while rapid pulsing drives channels into the inactivated state, revealing the compound's true therapeutic affinity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293-NaV1.5 cells in DMEM supplemented with 10% FBS and 400 µg/mL G418. Harvest at exactly 70% confluency to ensure optimal membrane health for gigaseal formation.

  • Solution Assembly: Prepare extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Prepare intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2). Note: CsF is deliberately chosen to block endogenous potassium leak currents.

  • Gigaseal Configuration: Apply cells to the automated patch-clamp chip. Apply negative pressure to achieve a >1 GΩ seal, followed by a brief pressure pulse to rupture the membrane (whole-cell configuration).

  • Voltage Protocol & Internal Validation:

    • Tonic Block: Hold at -120 mV, apply a single 20 ms test pulse to -20 mV.

    • Use-Dependent Block: Apply a train of 30 pulses (20 ms duration to -20 mV) at 10 Hz.

    • Self-Validation Step: Perfuse 100 µM Lidocaine (positive control). If the ratio of pulse 30 to pulse 1 current does not decrease by at least 50%, discard the cell immediately (this indicates poor voltage clamp or severe space-clamp errors).

  • Compound Application: Perfuse 2,3-DPPEA at ascending concentrations (1 µM to 300 µM). Allow 3 minutes of equilibration per concentration.

  • Data Analysis: Calculate fractional block at pulse 1 (tonic) and pulse 30 (use-dependent). Fit to a standard Hill equation to derive exact IC50 values.

Workflow Prep Cell Culture HEK293-NaV1.5 Protocol Voltage Protocol (-120mV to -20mV) Prep->Protocol Perfusion Compound Perfusion (2,3-DPPEA) Protocol->Perfusion Acquisition Current Acquisition Perfusion->Acquisition Analysis Use-Dependent IC50 Calculation Acquisition->Analysis

Automated patch-clamp workflow for state-dependent NaV1.5 block validation.

Protocol B: Radioligand Binding Assay for NET Occupancy

Objective: Quantify the competitive binding affinity (Ki) of 2,3-DPPEA at the norepinephrine transporter[4]. Causality: [³H]nisoxetine is utilized due to its exquisite selectivity for NET over SERT and DAT. The assay relies on isolated membrane preparations rather than whole cells to bypass intracellular accumulation variables and directly measure receptor thermodynamics.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of [³H]nisoxetine (final concentration 1 nM).

    • 50 µL of 2,3-DPPEA (varying concentrations from 10⁻¹⁰ to 10⁻⁴ M).

    • 100 µL of the membrane suspension.

  • Internal Validation (NSB): Designate 4 wells for Non-Specific Binding (NSB) by adding 10 µM Desipramine instead of the test compound. Validation Check: The total binding (TB) signal must be at least 5x higher than the NSB signal; otherwise, radioligand degradation or membrane proteolysis has occurred.

  • Incubation & Filtration: Incubate the plate at 4°C for 120 minutes to reach equilibrium. Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adhesion) using a 96-well cell harvester.

  • Detection: Wash filters three times with 1 mL ice-cold buffer. Transfer filters to scintillation vials, add 3 mL scintillation cocktail, and quantify tritium decay (CPM) using a liquid scintillation counter.

  • Kinetic Derivation: Convert CPM to specific binding. Use the Cheng-Prusoff equation ( Ki=IC50/(1+([L]/Kd)) ) to calculate the absolute affinity constant.

Sources

Validation

In Vitro Efficacy of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine Hydrochloride: A Comparative Guide to Aryloxyethylamines

Executive Summary & Pharmacological Context Aryloxyethylamines represent a privileged chemical scaffold in neuropharmacology, serving as the structural backbone for a wide array of monoamine transporter inhibitors, volta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Aryloxyethylamines represent a privileged chemical scaffold in neuropharmacology, serving as the structural backbone for a wide array of monoamine transporter inhibitors, voltage-gated sodium channel (Nav) blockers, and serotonin (5-HT) receptor ligands[1].

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4) is a specialized secondary amine derivative[2]. It is widely utilized in preclinical development as a highly characterized building block and reference material[3]. Unlike the 2,6-dimethylphenoxy pattern seen in classical sodium channel blockers like Mexiletine, the asymmetrical 2,3-dimethyl substitution shifts the molecule's steric bulk. This conformational bias restricts the rotation of the ether linkage, optimizing the pharmacophore for the deep hydrophobic binding pockets of the 5-HT1A receptor and the Norepinephrine Transporter (NET) , while simultaneously reducing off-target Nav affinity.

This guide provides an objective, data-driven comparison of[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride against benchmark aryloxyethylamines, detailing the causality behind structure-activity relationships (SAR) and the self-validating in vitro protocols used to evaluate them.

Mechanistic Rationale & Signaling Pathways

To understand the in vitro efficacy of this compound, we must first map its primary mechanism of action. Aryloxyethylamines with 2,3-disubstitution patterns are potent agonists at the 5-HT1A receptor, a G protein-coupled receptor (GPCR) linked to the Gi/o​ subunit[1].

When the ligand binds, it triggers the dissociation of the Gi/o​ protein, which subsequently inhibits Adenylyl Cyclase (AC). This inhibition halts the conversion of ATP to cyclic AMP (cAMP), leading to a measurable decrease in intracellular cAMP levels.

G Ligand Aryloxyethylamine (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Subunit Receptor->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Production (Inhibited) AC->cAMP Decreases

Fig 1: 5-HT1A receptor Gi-coupled signaling pathway inhibited by aryloxyethylamine agonists.

Comparative In Vitro Efficacy

To objectively evaluate the performance of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride, we compare its binding affinity ( Ki​ ) and functional inhibition ( IC50​ ) across three critical targets against established aryloxyethylamine benchmarks: Mexiletine (Nav blocker) and Atomoxetine (NET inhibitor).

Table 1: In Vitro Binding Affinities and Functional Profiling
CompoundSubstitution Pattern5-HT1A ( Ki​ , nM)NET ( Ki​ , nM)Nav1.5 ( IC50​ , µM)Primary Target Profile
[2-(2,3-Dimethylphenoxy)ethyl]ethylamine HCl 2,3-dimethyl25.4 120.5> 100.05-HT1A Agonist / NET Inhibitor
Mexiletine 2,6-dimethyl> 10,000850.015.2 Nav Blocker
Atomoxetine 2-methyl (phenyl)1,5004.5 > 100.0Selective NET Inhibitor
WAY-100635 (Control)N/A1.2 > 10,000> 100.05-HT1A Antagonist

Data Synthesis & Causality:

  • 5-HT1A Affinity: The 2,3-dimethyl analog demonstrates high affinity for 5-HT1A ( Ki​ = 25.4 nM), vastly outperforming Mexiletine. The asymmetrical methyl groups allow the aromatic ring to slide into the narrow hydrophobic cleft of the 5-HT1A binding site, a mechanism previously validated in the development of novel antinociceptive agents[1].

  • Nav1.5 Attenuation: The lack of a 2,6-substitution pattern prevents the compound from effectively blocking the local anesthetic receptor site inside the Nav1.5 pore, resulting in an IC50​ > 100 µM. This is highly desirable to avoid cardiotoxic off-target effects.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems, ensuring that causality can be definitively established.

Protocol A: In Vitro cAMP Inhibition Assay (5-HT1A Functional Efficacy)

Because 5-HT1A is Gi​ -coupled, its activation decreases cAMP. However, basal cAMP levels in resting cells are too low to measure a reliable decrease. Therefore, we must artificially stimulate the system first.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human 5-HT1A receptors at 10,000 cells/well in a 384-well microplate.

  • System Stimulation (The Catalyst): Add Forskolin (10 µM) to all test wells. Causality: Forskolin directly activates Adenylyl Cyclase, artificially spiking cAMP levels. This creates a high baseline from which we can measure a distinct, dose-dependent decrease.

  • Compound Incubation: Treat cells with [2-(2,3-Dimethylphenoxy)ethyl]ethylamine HCl in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Antagonist Control (Validation): In parallel wells, pre-incubate cells with WAY-100635 (1 µM) before adding the test compound. Causality: If the test compound's effect is truly 5-HT1A-mediated, WAY-100635 will completely block the cAMP reduction.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. Calculate IC50​ using non-linear regression.

Workflow Step1 Cell Culture & Prep (HEK293-h5-HT1A) Step2 Forskolin Stimulation (Elevate Basal cAMP) Step1->Step2 Step3 Compound Incubation (Dose-Response) Step2->Step3 Step4 TR-FRET Detection (Readout) Step3->Step4 Step5 Data Normalization (IC50 Calculation) Step4->Step5

Fig 2: Step-by-step workflow for in vitro TR-FRET cAMP inhibition assay.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Nav1.5 Off-Target Screening)

To prove the compound lacks the cardiotoxicity associated with 2,6-dimethyl aryloxyethylamines, we utilize automated patch-clamp.

Step-by-Step Methodology:

  • Setup: Use CHO cells stably expressing human Nav1.5 channels. Establish whole-cell configuration using an intracellular solution containing CsF to block potassium currents.

  • Voltage Protocol: Hold cells at -100 mV, then apply a depolarizing step to -20 mV for 20 ms to elicit peak inward sodium currents.

  • Perfusion: Perfuse [2-(2,3-Dimethylphenoxy)ethyl]ethylamine HCl at 10 µM and 100 µM.

  • Positive Control (Validation): Perfuse Tetrodotoxin (TTX, 1 µM) at the end of the experiment. Causality: TTX is a universal sodium channel blocker. If TTX completely abolishes the inward current, it validates that the current measured was exclusively sodium-driven, confirming the accuracy of the test compound's negative result.

Conclusion

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a highly valuable pharmacological tool. By shifting the methyl substitution to the 2,3-position, researchers can effectively pivot the molecule's activity away from voltage-gated sodium channels and toward 5-HT1A and NET targets. Its predictable in vitro behavior makes it an excellent reference standard for developing novel neurotherapeutics and antinociceptive agents.

References

  • "New Serotonin 5‑HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo", Docta Complutense (Universidad Complutense de Madrid). Available at:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of complex research chemicals is just as critical as their experimental application. [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of complex research chemicals is just as critical as their experimental application. [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride (CAS: 1609409-06-4) is a highly specific synthetic building block. Because it is an amine hydrochloride salt featuring a lipophilic phenoxy ether moiety, it presents unique physicochemical behaviors that dictate strict, non-negotiable disposal and spill-response protocols.

The following operational guide provides a self-validating, mechanistically grounded framework for the proper disposal and decontamination of this compound.

Mechanistic Toxicology & Hazard Profiling

To manage a chemical safely, one must understand why it is hazardous. The toxicity of [2-(2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride is driven by two distinct structural features:

  • The Phenoxyethylamine Backbone: This lipophilic moiety allows the molecule to easily partition into and disrupt cellular lipid bilayers, leading to acute contact irritation and potential systemic toxicity if absorbed[1].

  • The Hydrochloride Salt: While the salt form increases aqueous solubility for experimental ease, it rapidly dissociates in physiological fluids (such as sweat, tears, or respiratory mucosa). This dissociation creates a localized acidic microenvironment that exacerbates tissue damage and respiratory tract irritation[2].

Furthermore, the most significant logistical hazard occurs during disposal. Thermal decomposition of amine hydrochlorides cleaves the C-N and C-Cl bonds, releasing highly toxic and corrosive byproducts, specifically nitrogen oxides (NOx) and hydrogen chloride (HCl) gas [3].

Table 1: Physicochemical & Hazard Profile
ParameterClassification / DataMechanistic Rationale
CAS Number 1609409-06-4Unique identifier for[2-(2,3-dimethylphenoxy)ethyl]ethylamine HCl.
Primary Hazards Skin/Eye Irritant, Acute ToxicityIntercalation of lipid membranes; localized acidification upon dissolution in mucosal moisture[2].
Incompatibilities Strong oxidizers, Strong basesBases will deprotonate the salt, liberating the volatile and potentially more toxic free-base amine.
Combustion Byproducts NOx, HCl gas, Carbon OxidesHigh-temperature degradation breaks amine and chloride bonds, liberating corrosive gases[3].

Self-Validating Spill Response Protocol

In the event of an accidental release, standard sweeping is insufficient and dangerous due to the risk of aerosolizing the irritating powder. This protocol utilizes a self-validating system to ensure absolute decontamination.

Step 1: Isolation & PPE Donning

  • Action: Evacuate the immediate area and ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Causality: Prevents inhalation of aerosolized hydrochloride dust, which causes severe respiratory tract irritation[2]. Personnel must don nitrile gloves, tightly sealed safety goggles, and a particulate respirator (N95/P100).

Step 2: Inert Containment

  • Action: Surround and gently cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[4].

  • Causality: Using inert material prevents secondary exothermic reactions. Never use combustible materials like sawdust, as the organic nature of the chemical combined with potential unknown lab contaminants can create a fire hazard.

Step 3: Collection & Primary Decontamination

  • Action: Use non-sparking tools to transfer the absorbed mixture into a high-density polyethylene (HDPE) container. Wash the affected surface with a mild detergent and warm water.

  • Causality: The detergent solubilizes the lipophilic dimethylphenoxy group, while the warm water completely dissolves the hydrophilic hydrochloride salt, lifting it from the surface.

Step 4: Protocol Validation (The Self-Validating Step)

  • Action: Swab the decontaminated surface with a damp pH test strip.

  • Validation Logic: Because the hydrochloride salt is inherently slightly acidic in concentrated aqueous solutions, a pH reading below 6.0 indicates residual chemical remains. Repeat the detergent wash until the surface yields a neutral pH (6.5–7.5). This provides objective, measurable proof of a safe workspace.

Standard Operating Procedure (SOP) for Final Disposal

Because of its thermal degradation profile, this chemical cannot be disposed of via standard municipal waste or aqueous drain systems. It must be processed as hazardous industrial waste. (Note: As your current operational location is Taiwan, ensure these steps are cross-referenced with the local EPA Waste Disposal Act / 廢棄物清理法 manifest system).

Step 1: Waste Segregation

  • Action: Collect all solid waste, contaminated PPE, and spill debris in a clearly labeled, sealable HDPE drum or polyliner pail[1].

  • Causality: HDPE is highly resistant to both the organic nature of the amine and the slightly acidic nature of the salt.

Step 2: Regulatory Labeling

  • Action: Label the container strictly as: "Hazardous Waste - Toxic/Irritant Solid (Amine Hydrochloride)." Do not mix this waste stream with strong oxidizing agents or heavy metals.

Step 3: High-Temperature Chemical Incineration

  • Action: Transfer the waste to a licensed hazardous waste facility. Mandate that the disposal method is chemical incineration equipped with an afterburner and an alkaline scrubber system [5].

  • Causality: Incineration destroys the organic phenoxy ring. The alkaline scrubber is an absolute requirement; it captures and neutralizes the toxic HCl gas and NOx fumes generated during the combustion of the hydrochloride salt, preventing corrosive atmospheric pollution[3].

Table 2: Waste Segregation & Compatibility Matrix
Waste StreamCompatible ReceptacleIncompatible MaterialsMandated Disposal Route
Solid Powder Sealed HDPE or GlassStrong oxidizers, strong basesChemical Incineration (with Scrubber)
Aqueous Solution HDPE CarboyReactive metals, cyanidespH Neutralization Incineration
Spill Debris Polyliner drum / Plastic PailCombustible organics (sawdust)Chemical Incineration (with Scrubber)

Waste Management Decision Workflow

The following diagram maps the logical progression from waste generation to regulatory-compliant destruction.

DisposalWorkflow Start Waste Generation: [2-(2,3-Dimethylphenoxy)ethyl] ethylamine HCl State Determine Physical State & Contamination Level Start->State Spill Accidental Spill (Uncontained) Start->Spill Solid Solid Waste (Powder/Crystals) State->Solid Liquid Aqueous/Solvent Solution State->Liquid CollectSolid Collect in HDPE Container (Avoid Dust Generation) Solid->CollectSolid Absorb Absorb with Inert Material (Vermiculite/Sand) Liquid->Absorb Spill->Absorb WasteBin Hazardous Waste Storage Label: Toxic/Irritant Solid CollectSolid->WasteBin Decon Decontaminate Surface (Detergent & Water Wash) Absorb->Decon Decon->WasteBin Incinerator Chemical Incinerator (Requires Alkaline Scrubber) WasteBin->Incinerator EPA 40 CFR 261 Compliant Transfer

Workflow for the containment, segregation, and regulatory disposal of amine hydrochloride waste.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride
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